3-Cyclobutylazetidin-3-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-cyclobutylazetidin-3-ol |
InChI |
InChI=1S/C7H13NO/c9-7(4-8-5-7)6-2-1-3-6/h6,8-9H,1-5H2 |
InChI Key |
HRPBDLJQDPPYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CNC2)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-Cyclobutylazetidin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 3-Cyclobutylazetidin-3-ol, a novel functionalized azetidine with potential applications in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule, this document details a robust, three-step synthetic route based on established and analogous chemical transformations. The synthesis commences with the preparation of the key intermediate, N-Boc-azetidin-3-one, via the oxidation of commercially available N-Boc-3-hydroxyazetidine. The core cyclobutyl moiety is introduced through a nucleophilic Grignard addition to the azetidinone. The final step involves the deprotection of the azetidine nitrogen to yield the target compound. This guide provides detailed experimental protocols, quantitative data for analogous reactions, and a visual representation of the synthetic workflow to aid researchers in the practical synthesis of this and structurally related compounds.
Introduction
Azetidine scaffolds are of significant interest in drug discovery due to their unique conformational constraints and their ability to impart desirable physicochemical properties to lead compounds. The incorporation of a cyclobutyl group at the 3-position, along with a hydroxyl functionality, offers a three-dimensional exit vector that can be crucial for modulating biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of a feasible synthetic route to this compound, a molecule not yet described in the scientific literature.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process, beginning with the readily available N-Boc-3-hydroxyazetidine.
Overall Synthetic Scheme:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols & Data
Step 1: Synthesis of N-Boc-azetidin-3-one
The initial step involves the oxidation of the secondary alcohol of N-Boc-3-hydroxyazetidine to the corresponding ketone. A common and effective method for this transformation is the Swern oxidation or a TEMPO-catalyzed oxidation.
Experimental Protocol (TEMPO-catalyzed Oxidation):
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (200 mL), a 9.1% potassium bromide aqueous solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) are added at a temperature between -15 to 5 °C. A mixture of potassium bicarbonate (104 g) and sodium hypochlorite (86 g, 12% aqueous solution) in water (389 mL) is then slowly added, and the reaction is stirred for 30 minutes. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.
| Parameter | Value | Reference |
| Starting Material | N-Boc-3-hydroxyazetidine | [1] |
| Key Reagents | TEMPO, NaClO, KBr, KHCO₃ | [1] |
| Solvent | Dichloromethane, Water | [1] |
| Reaction Temperature | -15 to 5 °C | [1] |
| Reaction Time | 0.5 - 2 hours | [1] |
| Typical Yield | 85-95% | [1] |
Step 2: Grignard Reaction with Cyclobutylmagnesium Bromide
The second step is the nucleophilic addition of a cyclobutyl group to the ketone of N-Boc-azetidin-3-one. This is achieved using a Grignard reagent, cyclobutylmagnesium bromide, which can be prepared from cyclobutyl bromide and magnesium metal in an ethereal solvent.
Experimental Protocol (Grignard Reaction):
In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are suspended in anhydrous diethyl ether. A solution of cyclobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred until the magnesium is consumed.
To this freshly prepared cyclobutylmagnesium bromide solution, a solution of N-Boc-azetidin-3-one in anhydrous diethyl ether is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Boc-3-cyclobutylazetidin-3-ol, can be purified by column chromatography.
| Parameter | Value | Reference |
| Starting Material | N-Boc-azetidin-3-one | [2][3] |
| Key Reagents | Cyclobutyl bromide, Magnesium | [2][3] |
| Solvent | Anhydrous Diethyl Ether | [2][3] |
| Reaction Temperature | 0 °C to room temperature | [4] |
| Reaction Time | 2 - 6 hours | [4] |
| Analogous Yield | 60-88% | [4] |
Step 3: Deprotection of N-Boc-3-cyclobutylazetidin-3-ol
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, this compound. This is typically achieved under acidic conditions.
Experimental Protocol (TFA Deprotection):
N-Boc-3-cyclobutylazetidin-3-ol is dissolved in dichloromethane. Trifluoroacetic acid (TFA) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-3 hours. The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a minimal amount of water and basified with a strong base (e.g., NaOH) to a pH > 12. The aqueous layer is then extracted multiple times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give this compound.
| Parameter | Value | Reference |
| Starting Material | N-Boc-3-cyclobutylazetidin-3-ol | [5][6] |
| Key Reagents | Trifluoroacetic Acid (TFA) | [5] |
| Solvent | Dichloromethane | [5] |
| Reaction Temperature | 0 °C to room temperature | [5] |
| Reaction Time | 1 - 3 hours | [5] |
| Typical Yield | 80-95% | [5][7] |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Detailed experimental workflow for the synthesis of this compound.
Conclusion
This technical guide presents a well-reasoned and experimentally supported synthetic route for the preparation of this compound. By leveraging established methodologies for the oxidation of N-Boc-3-hydroxyazetidine, Grignard addition of a cyclobutyl moiety, and subsequent N-Boc deprotection, this guide provides a clear and actionable pathway for researchers. The detailed protocols, tabulated data from analogous reactions, and workflow visualization serve as a valuable resource for the synthesis of this novel compound and can be adapted for the preparation of a library of related 3-substituted azetidin-3-ols for applications in drug discovery and development.
References
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doubtnut.com [doubtnut.com]
- 3. doubtnut.com [doubtnut.com]
- 4. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 3-Cyclobutylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3-Cyclobutylazetidin-3-ol is limited in publicly available scientific literature. This guide is a comprehensive overview based on the established chemical principles of azetidine chemistry, the known properties of analogous 3-substituted azetidin-3-ols, and predictive models. All quantitative data presented should be considered as estimations and require experimental validation.
Introduction
This compound is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a cyclobutyl group and a hydroxyl group at the 3-position. The strained azetidine ring, combined with the stereochemical complexity of the tertiary alcohol and the lipophilic cyclobutyl moiety, makes this molecule an intriguing building block for medicinal chemistry and drug discovery. Azetidine-containing compounds are of significant interest due to their ability to impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional diversity, to lead compounds. This guide provides a detailed overview of the anticipated chemical properties, a plausible synthetic approach, and the expected reactivity of this compound.
Predicted Physicochemical and Spectroscopic Properties
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| XLogP3 | 0.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 32.3 Ų |
| Boiling Point | Estimated: 200-220 °C (at 760 mmHg) |
| Melting Point | Estimated: 60-80 °C |
| Solubility | Expected to be soluble in water and polar organic solvents. |
Predicted Spectroscopic Data
The following table outlines the expected spectroscopic signatures for this compound. These are crucial for the identification and characterization of the compound.
| Spectroscopy | Expected Chemical Shifts / Signals |
| ¹H NMR | Azetidine protons (CH₂): ~3.0-3.8 ppm (multiplets).Cyclobutyl methine proton (CH): ~2.0-2.5 ppm (multiplet).Cyclobutyl methylene protons (CH₂): ~1.6-2.2 ppm (multiplets).Hydroxyl proton (OH): Broad singlet, variable chemical shift.Amine proton (NH): Broad singlet, variable chemical shift. |
| ¹³C NMR | Quaternary carbon (C-OH): ~65-75 ppm.Azetidine carbons (CH₂): ~45-55 ppm.Cyclobutyl methine carbon (CH): ~40-50 ppm.Cyclobutyl methylene carbons (CH₂): ~15-30 ppm. |
| IR (Infrared) | O-H stretch: Broad peak around 3300-3400 cm⁻¹.N-H stretch: Peak around 3300-3500 cm⁻¹.C-N stretch: Peak around 1100-1200 cm⁻¹.C-O stretch: Peak around 1050-1150 cm⁻¹. |
| Mass Spec. | [M+H]⁺: m/z = 128.1070 |
Synthesis and Experimental Protocols
A plausible and commonly employed synthetic route to 3-substituted azetidin-3-ols involves the reaction of an N-protected azetidin-3-one with an organometallic reagent. The following section details a generalized experimental protocol for the synthesis of this compound.
Proposed Synthetic Pathway
The synthesis can be envisioned in two key steps: the preparation of an N-protected azetidin-3-one, followed by the nucleophilic addition of a cyclobutyl organometallic reagent.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 1-Boc-3-Cyclobutylazetidin-3-ol
This protocol describes the synthesis starting from the commercially available 1-Boc-azetidin-3-one.
Materials:
-
1-Boc-azetidin-3-one
-
Cyclobutylmagnesium bromide solution (in a suitable solvent like THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is charged with a solution of 1-Boc-azetidin-3-one in anhydrous THF. The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: The cyclobutylmagnesium bromide solution is added dropwise to the stirred solution of 1-Boc-azetidin-3-one under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 1-Boc-3-cyclobutylazetidin-3-ol.
Experimental Protocol: Deprotection of the Boc Group
Materials:
-
1-Boc-3-cyclobutylazetidin-3-ol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: 1-Boc-3-cyclobutylazetidin-3-ol is dissolved in a suitable solvent like DCM.
-
Acidic Cleavage: An excess of TFA or a solution of HCl is added to the solution, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC.
-
Neutralization: Upon completion, the reaction mixture is carefully neutralized by the addition of a saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extraction: The product is extracted into an organic solvent like DCM or ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield this compound.
Reactivity and Potential Signaling Pathways
The chemical reactivity of this compound is dictated by the interplay of the strained azetidine ring, the nucleophilic secondary amine, and the tertiary alcohol.
Key Reactions
spectroscopic data for 3-Cyclobutylazetidin-3-OL
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield experimentally determined spectroscopic data for 3-Cyclobutylazetidin-3-ol. The following guide provides predicted data, a proposed synthetic pathway, and generalized experimental protocols for the synthesis and characterization of the target compound.
Predicted Spectroscopic Data
While experimental data is not publicly available, predicted mass spectrometry data has been computed and is available through databases such as PubChem. This data can be a useful reference for the experimental characterization of this compound.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 128.1070 |
| [M+Na]⁺ | 150.0889 |
| [M-H]⁻ | 126.0924 |
Data sourced from computational predictions.
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the reaction of a suitable N-protected 3-azetidinone with a cyclobutyl Grignard reagent, followed by deprotection.
Synthesis of N-Benzhydryl-azetidin-3-one
A common starting material for the synthesis of 3-substituted azetidines is N-benzhydryl-azetidin-3-one. This can be prepared from 1,3-dichloroacetone and benzhydrylamine.
Experimental Protocol:
-
To a stirred solution of 1,3-dichloroacetone (1.0 eq) in a suitable solvent such as acetonitrile, add benzhydrylamine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzhydryl-azetidin-3-one.
Grignard Reaction with Cyclobutylmagnesium Bromide
The key step to introduce the cyclobutyl group is a Grignard reaction.
Experimental Protocol:
-
Prepare the Grignard reagent by adding cyclobutyl bromide (1.5 eq) to a suspension of magnesium turnings (1.6 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
Slowly add a solution of N-benzhydryl-azetidin-3-one (1.0 eq) in anhydrous diethyl ether to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting N-benzhydryl-3-cyclobutylazetidin-3-ol by column chromatography.
Deprotection to Yield this compound
The final step is the removal of the benzhydryl protecting group.
Experimental Protocol:
-
Dissolve the N-benzhydryl-3-cyclobutylazetidin-3-ol (1.0 eq) in a suitable solvent such as methanol.
-
Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Proposed Characterization Methods
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the protons on the azetidine ring, the cyclobutane ring, and the hydroxyl and amine protons. The chemical shifts, splitting patterns, and integration of these signals would be characteristic of the compound's structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the quaternary carbon of the azetidinol, the carbons of the azetidine and cyclobutane rings.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (typically a broad peak around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), and C-H stretches of the aliphatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition, which should match the predicted values in Table 1.
Experimental Workflow Diagram
The following diagram illustrates the proposed synthetic and characterization workflow for this compound.
Caption: Synthetic and characterization workflow for this compound.
Technical Whitepaper: On the Putative Synthesis and Characterization of 3-Cyclobutylazetidin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, a thorough review of scientific literature and patent databases has revealed no specific publications detailing the discovery, isolation, or biological activity of 3-Cyclobutylazetidin-3-ol. Consequently, this guide presents a hypothetical approach to its synthesis and characterization based on established methodologies for the preparation of analogous 3-substituted azetidin-3-ol derivatives. The experimental protocols and data presented herein are illustrative and require experimental validation.
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structure and their ability to serve as bioisosteric replacements for other cyclic and acyclic moieties. The incorporation of a cyclobutyl group at the 3-position of an azetidin-3-ol introduces a spirocyclic center that can significantly influence the molecule's conformational rigidity, lipophilicity, and metabolic stability. This whitepaper outlines a potential synthetic pathway for this compound, along with generalized experimental protocols and characterization methods.
Hypothetical Synthesis Pathway
The proposed synthesis of this compound commences with a protected azetidin-3-one, which serves as a key intermediate. The cyclobutyl moiety is introduced via a Grignard reaction, followed by deprotection to yield the target compound.
Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Illustrative)
The following are generalized, illustrative protocols for the key steps in the proposed synthesis. These would require optimization and adaptation for the specific substrates and scales used.
3.1. Synthesis of N-protected-3-cyclobutylazetidin-3-ol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-protected-azetidin-3-one (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: A solution of cyclobutylmagnesium bromide (1.2 eq) in THF is added dropwise to the stirred solution of the azetidinone over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is allowed to warm to room temperature and then extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
3.2. Deprotection to Yield this compound
The choice of deprotection strategy depends on the nature of the nitrogen-protecting group (e.g., Boc, Cbz). A representative protocol for Boc deprotection is provided below.
-
Reaction Setup: The N-Boc-3-cyclobutylazetidin-3-ol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Acidolysis: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added to the solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up and Isolation: Upon completion, the solvent and excess acid are removed under reduced pressure. The residue is then basified with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are dried and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.
Quantitative Data (Hypothetical)
As no experimental data for this compound has been reported, the following table is a template for how such data would be presented.
| Step | Reactant | Product | Yield (%) | Purity (%) | Analytical Method |
| Grignard Reaction & Purification 1 | N-Boc-azetidin-3-one | N-Boc-3-cyclobutylazetidin-3-ol | (e.g., 75) | (e.g., >95) | NMR, LC-MS |
| Deprotection & Purification 2 | N-Boc-3-cyclobutylazetidin-3-ol | This compound | (e.g., 85) | (e.g., >98) | NMR, LC-MS, EA |
EA: Elemental Analysis
Characterization
The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the cyclobutyl and azetidine rings and the tertiary alcohol.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) and amine (N-H) functional groups.
Signaling Pathways and Biological Activity
There is no information available regarding the biological activity or associated signaling pathways for this compound. Should this molecule be investigated for its biological effects, a logical workflow for such a study is presented below.
Workflow for Biological Activity Screening
Caption: A general workflow for the biological evaluation of a novel chemical entity.
Conclusion
While the specific compound this compound is not described in the current scientific literature, its synthesis is plausible through established chemical transformations. This whitepaper provides a hypothetical, yet chemically sound, framework for its preparation and characterization. The unique structural features of this molecule may warrant its synthesis and subsequent investigation for potential applications in drug discovery and development. All presented protocols and workflows are illustrative and would require experimental validation.
physical and chemical properties of 3-Cyclobutylazetidin-3-OL
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
This technical guide provides a summary of the known physical and chemical properties of the novel heterocyclic compound, 3-Cyclobutylazetidin-3-ol. Due to the limited availability of direct experimental data for this specific molecule, this document compiles available computed data for the free base and its hydrochloride salt. Furthermore, a plausible synthetic route and general characterization methodologies are presented based on established chemical principles for analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound in medicinal chemistry and drug discovery.
Physicochemical Properties
Detailed experimental characterization of this compound is not extensively reported in the current scientific literature. However, computational methods provide predicted values for several key physicochemical properties. The following tables summarize the available computed data for this compound and its common salt form, this compound hydrochloride. It is critical to note that these are in silico predictions and await experimental verification.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | PubChem |
| Molecular Weight | 127.19 g/mol | PubChem |
| XLogP3-AA (Predicted Lipophilicity) | 0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 32.6 Ų | PubChem |
| Monoisotopic Mass | 127.099714038 Da | PubChem |
| Complexity | 106 | PubChem |
Table 2: Computed Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | PubChem |
| Molecular Weight | 163.64 g/mol | PubChem |
| Monoisotopic Mass | 163.076391 Da | PubChem[1] |
| Predicted Collision Cross Section ([M+H]⁺) | 123.1 Ų | PubChemLite[1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on standard organometallic addition to a ketone.
Proposed Synthetic Route
The synthesis would likely commence from an N-protected azetidin-3-one. A common protecting group for the azetidine nitrogen is the benzyl (Bn) or a carbamate group like tert-butyloxycarbonyl (Boc). The key step involves a nucleophilic addition of a cyclobutyl organometallic reagent to the carbonyl group of the protected azetidin-3-one.
-
Preparation of N-protected Azetidin-3-one: Commercially available N-Boc-azetidin-3-one or its benzyl-protected analogue would serve as the starting material.
-
Grignard Reaction: Cyclobutylmagnesium bromide, prepared from cyclobutyl bromide and magnesium turnings in an ethereal solvent like THF or diethyl ether, is added to a solution of the N-protected azetidin-3-one at a low temperature (e.g., -78 °C to 0 °C). This reaction forms the tertiary alcohol.
-
Deprotection: The protecting group is then removed. For an N-Boc group, this is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. For a benzyl group, catalytic hydrogenation is the standard method.
-
Work-up and Purification: An aqueous work-up followed by extraction and purification by column chromatography or crystallization would yield the final product, this compound.
General Characterization Protocols
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the cyclobutyl and azetidine ring protons. The absence of the protecting group signals would confirm successful deprotection.
-
¹³C NMR would show the corresponding carbon signals, including a key signal for the quaternary carbon of the tertiary alcohol.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, corresponding to the molecular formula C₇H₁₃NO.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol and a peak in the 3200-3500 cm⁻¹ range for the N-H stretch of the secondary amine.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the proposed synthesis and subsequent characterization of this compound.
Biological and Pharmacological Context
As of the date of this guide, no specific biological activities, pharmacological studies, or signaling pathway involvements for this compound have been reported in the public domain. However, the azetidine and cyclobutane moieties are recognized as important structural motifs in medicinal chemistry. Azetidines are considered valuable saturated heterocyclic scaffolds that can improve physicochemical properties such as solubility and metabolic stability. The cyclobutane ring is a bioisostere for larger or more flexible groups and can impart conformational rigidity. The combination of these two scaffolds in this compound makes it an interesting candidate for library synthesis and screening in various drug discovery programs.
Conclusion
This compound is a novel chemical entity with limited currently available experimental data. This guide has consolidated the available computed physicochemical properties and proposed a viable synthetic route based on established organic chemistry principles. The provided workflow for synthesis and characterization serves as a general protocol for researchers aiming to produce and study this compound. Further experimental investigation is necessary to validate the computed data and to explore the potential biological and pharmacological applications of this compound.
References
An In-Depth Technical Guide to 3-Cyclobutylazetidin-3-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their unique strained ring structure imparts desirable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity, making them attractive scaffolds for the development of novel therapeutics. This technical guide provides a comprehensive overview of 3-Cyclobutylazetidin-3-OL, a specific derivative of the azetidine core, detailing its chemical identity, physicochemical properties, and the general synthetic strategies applicable to its preparation. While specific experimental and biological data for this compound are not extensively available in the public domain, this guide aims to provide a valuable resource by contextualizing its properties and potential applications within the broader landscape of azetidine-based drug discovery.
Chemical Identity
The nomenclature and various identifiers for this compound are crucial for its unambiguous identification in research and development.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₃NO |
| Canonical SMILES | C1CC(C1)C2(CNC2)O |
| InChI | InChI=1S/C7H13NO/c9-7(4-8-5-7)6-2-1-3-6/h6,8-9H,1-5H2 |
| InChIKey | HRPBDLJQDPPYMV-UHFFFAOYSA-N |
Synonyms
While a comprehensive list of synonyms for the free base is not extensively documented, the hydrochloride salt is more commonly referenced in chemical databases. The primary synonym for the parent compound is:
-
3-cyclobutyl-3-hydroxyazetidine
Physicochemical Properties
The physicochemical properties of a compound are critical in assessing its drug-likeness and potential for further development. The following table summarizes the predicted properties for this compound.[1]
| Property | Value |
| Molecular Weight | 127.18 g/mol |
| Monoisotopic Mass | 127.0997 Da |
| XlogP (predicted) | 0.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 32.6 Ų |
| Heavy Atom Count | 9 |
Experimental Protocols: A General Approach to Synthesis
A common strategy involves the reaction of an N-protected azetidin-3-one with a suitable organometallic reagent, in this case, a cyclobutyl Grignard reagent or cyclobutyllithium. This is followed by deprotection of the nitrogen atom.
General Experimental Workflow:
-
Protection of Azetidin-3-one: The synthesis would likely commence with an N-protected azetidin-3-one. The choice of protecting group is critical, with common examples being benzyl (Bn) or tert-butoxycarbonyl (Boc). The protecting group prevents unwanted side reactions at the nitrogen atom.
-
Grignard Reaction: The N-protected azetidin-3-one is then reacted with a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide) or cyclobutyllithium in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures (e.g., -78 °C to 0 °C). This nucleophilic addition to the carbonyl group forms the tertiary alcohol.
-
Quenching: The reaction is carefully quenched with an aqueous solution, such as saturated ammonium chloride, to neutralize the reaction mixture and protonate the alkoxide intermediate.
-
Extraction and Purification: The resulting N-protected this compound is extracted from the aqueous layer using an organic solvent. The organic extracts are then combined, dried, and concentrated. The crude product is purified using techniques like column chromatography.
-
Deprotection: The final step involves the removal of the N-protecting group. For a benzyl group, this is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere). For a Boc group, acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are commonly employed.
-
Final Purification: The deprotected this compound is then purified to yield the final product.
Biological Activity and Signaling Pathways
There is a notable absence of specific biological activity data or implication in defined signaling pathways for this compound in the current body of scientific literature. However, the broader class of azetidine derivatives is of significant interest in drug discovery due to their diverse biological activities.[2]
Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as:
-
Antibacterials: The azetidine-2-one (β-lactam) core is a well-known pharmacophore in many antibiotics.
-
Antivirals: Certain azetidine derivatives have shown promise as antiviral agents.
-
CNS Agents: The rigid azetidine scaffold can be used to create conformationally constrained analogues of neurotransmitters, leading to the development of agents targeting the central nervous system. For instance, some azetidine derivatives have been explored as GABA uptake inhibitors.[3]
-
Anticancer Agents: The unique structural features of azetidines have been incorporated into molecules designed to interact with various cancer targets.
Given the structural features of this compound, it could potentially serve as a valuable building block in the synthesis of more complex molecules with therapeutic potential. The tertiary alcohol provides a handle for further functionalization, and the cyclobutyl group can modulate lipophilicity and binding interactions.
Without concrete experimental data, any discussion of signaling pathway involvement would be purely speculative. However, a logical workflow for investigating the biological activity of a novel compound like this compound would involve a series of in vitro and in vivo assays.
Conclusion
This compound is a structurally interesting molecule within the promising class of azetidine compounds. While its specific synthesis and biological functions are not yet well-documented in publicly accessible literature, this guide provides its fundamental chemical identity and predicted physicochemical properties. The outlined general synthetic strategies and hypothetical screening workflows offer a framework for researchers and drug development professionals interested in exploring the potential of this and related compounds. As the field of medicinal chemistry continues to seek novel three-dimensional scaffolds, the exploration of less-chartered chemical space, including derivatives like this compound, will be crucial for the discovery of next-generation therapeutics.
References
- 1. PubChemLite - this compound hydrochloride (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 2. jnsparrowchemical.com [jnsparrowchemical.com]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-Cyclobutylazetidin-3-ol: Properties, Synthesis, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Cyclobutylazetidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. Due to limited publicly available data for this specific molecule, this document also explores the broader context of substituted azetidin-3-ols, offering insights into potential synthetic routes and biological activities based on analogous structures.
Compound Identification and Properties
| Identifier | Data |
| Compound Name | This compound |
| Molecular Formula | C₇H₁₃NO[1] |
| Molecular Weight | 127.18 g/mol |
| CAS Number | Not available for free base |
Note: The molecular formula is for the free base, as inferred from its hydrochloride salt.
Potential Synthetic Methodologies
The synthesis of 3-substituted azetidin-3-ols can be achieved through various synthetic strategies. A common approach involves the formation of the strained azetidine ring from an acyclic precursor. A generalized experimental protocol is outlined below.
Generalized Protocol for the Synthesis of 3-Substituted Azetidin-3-ols:
-
N-Alkylation: An appropriately substituted amine is reacted with a suitable electrophile, such as a protected epihalohydrin, to form an amino alcohol precursor. This reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.
-
Cyclization: The resulting amino alcohol is treated with a strong base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous solvent (e.g., THF) to induce intramolecular cyclization, forming the azetidin-3-ol ring. This step is often performed at elevated temperatures.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or distillation under reduced pressure to yield the desired 3-substituted azetidin-3-ol.
Caption: Generalized synthetic pathway to this compound.
Potential Biological Activity and Signaling Pathways
The azetidine ring is a key structural motif in numerous biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications. While specific biological data for this compound is not available, the broader class of substituted azetidin-3-ols and related azetidinones have shown promising activities, including antibacterial, antiviral, and enzyme inhibitory effects.
The presence of the cyclobutyl group and the hydroxyl and amine functionalities in this compound suggests potential for specific interactions with biological targets. These functional groups can participate in hydrogen bonding and hydrophobic interactions within protein binding pockets. For instance, substituted azetidinones have been investigated as inhibitors of various enzymes, including those involved in cell signaling pathways crucial for disease progression.
Below is a hypothetical representation of how a substituted azetidin-3-ol derivative could potentially modulate a cellular signaling pathway by inhibiting a key kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
stability and reactivity of 3-Cyclobutylazetidin-3-OL
An In-depth Technical Guide on the Stability and Reactivity of 3-Cyclobutylazetidin-3-ol
Abstract
This technical guide provides a comprehensive overview of the predicted stability and reactivity of this compound, a novel heterocyclic compound. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document extrapolates information from structurally related compounds, including N-substituted-3-hydroxyazetidines and other cyclobutane-containing molecules. The guide outlines potential synthetic routes, predicted stability under various conditions, and expected reactivity patterns. Furthermore, it includes detailed hypothetical experimental protocols for the synthesis and analysis of this compound, along with graphical representations of key processes to support researchers and professionals in drug development.
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry as they are considered bioisosteres of more common ring systems and can impart unique physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. The incorporation of a cyclobutyl group and a tertiary alcohol in this compound suggests a molecule with a distinct three-dimensional structure that could be valuable for exploring new chemical space in drug discovery. This guide aims to provide a foundational understanding of its chemical behavior based on established principles and data from analogous structures.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₁₃NO | Based on structural components. |
| Molecular Weight | 127.18 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid or high-boiling point liquid | The presence of a hydroxyl group allows for hydrogen bonding. |
| Solubility | Expected to be soluble in polar organic solvents and water | The polar azetidine ring and hydroxyl group should confer aqueous solubility. |
| pKa | Estimated to be around 8.5-9.5 for the azetidine nitrogen | Typical for secondary amines in a small ring system. |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound would involve the reaction of an N-protected azetidin-3-one with a cyclobutyl Grignard reagent, followed by deprotection.
Hypothetical Synthesis Protocol
Step 1: Grignard Reaction
-
To a solution of N-Boc-azetidin-3-one (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add cyclobutylmagnesium bromide (1.2 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-cyclobutylazetidin-3-ol.
Step 2: Deprotection
-
Dissolve the crude N-Boc-3-cyclobutylazetidin-3-ol in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with a 1 M solution of sodium hydroxide.
-
Extract the product with DCM (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Purify the final product by column chromatography or distillation.
Caption: Hypothetical two-step synthesis of this compound.
Stability Profile
The stability of this compound is influenced by the inherent ring strain of the azetidine core and the presence of the tertiary alcohol.
Predicted Stability
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic pH | Likely to undergo ring-opening. | The azetidine nitrogen can be protonated, which may facilitate nucleophilic attack and ring cleavage. |
| Basic pH | Generally stable. | The secondary amine and tertiary alcohol are relatively stable under basic conditions. |
| Elevated Temperature | Moderate stability. | Ring strain may lead to thermal decomposition at higher temperatures. |
| Oxidizing Agents | Susceptible to oxidation. | The secondary amine can be oxidized, and the tertiary alcohol could potentially be cleaved under harsh oxidative conditions. |
Experimental Protocol for Stability Assessment
-
Prepare stock solutions of this compound in various aqueous buffer systems (e.g., pH 2, 7, and 10).
-
Incubate the solutions at different temperatures (e.g., 4 °C, 25 °C, and 50 °C).
-
At specified time points (e.g., 0, 24, 48, and 72 hours), withdraw aliquots from each solution.
-
Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) to quantify the remaining parent compound and identify any degradation products.
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of any major degradants.
Caption: Workflow for assessing the chemical stability of the target compound.
Reactivity Profile
The reactivity of this compound is dictated by the functional groups present: a secondary amine, a tertiary alcohol, and the strained azetidine ring.
Predicted Reactivity
-
N-Alkylation/N-Acylation: The secondary amine of the azetidine ring is expected to be nucleophilic and can readily react with electrophiles such as alkyl halides and acyl chlorides.
-
O-Alkylation/O-Acylation: The tertiary alcohol can be deprotonated with a strong base to form an alkoxide, which can then react with electrophiles. Direct acylation of the tertiary alcohol may be sterically hindered but possible with reactive acylating agents.
-
Ring-Opening Reactions: Under acidic conditions or with specific nucleophiles, the strained azetidine ring may undergo ring-opening reactions.
Caption: Predicted reactivity pathways for this compound.
Conclusion
While this compound is not a well-documented compound, its chemical behavior can be reasonably predicted based on fundamental chemical principles and the known properties of related molecules. It is anticipated to be a versatile building block with multiple reactive sites, offering opportunities for the synthesis of diverse chemical libraries for drug discovery. The provided hypothetical protocols for its synthesis and stability assessment offer a starting point for researchers interested in exploring the potential of this and other novel azetidine-containing compounds. Further experimental validation is necessary to confirm these predictions.
Stereoselective Synthesis of 3-Cyclobutylazetidin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed stereoselective synthesis of 3-Cyclobutylazetidin-3-ol, a novel azetidine derivative with potential applications in drug discovery. Due to the limited availability of direct literature on this specific molecule, this document outlines a rational synthetic approach based on established and analogous stereoselective methodologies. The guide details proposed reaction pathways, key experimental protocols, and stereochemical considerations.
Proposed Synthetic Strategy
The proposed synthesis of this compound hinges on a two-step sequence:
-
Stereoselective Synthesis of a Chiral Azetidin-3-one Precursor: The initial and critical step involves the preparation of an enantiomerically enriched N-protected azetidin-3-one. This sets the stage for controlling the stereochemistry of the final product.
-
Diastereoselective Nucleophilic Addition: The subsequent introduction of the cyclobutyl group via a Grignard reagent to the azetidin-3-one carbonyl is the second key transformation. The facial selectivity of this addition will determine the final diastereomeric ratio of the product.
This strategy is depicted in the workflow diagram below.
Methodological & Application
Application Notes and Protocols for 3-Cyclobutylazetidin-3-OL in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of 3D Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, there is a continuous demand for novel molecular scaffolds that can overcome the limitations of traditional flat, aromatic structures. The "escape from flatland" is a strategic approach to designing drug candidates with improved physicochemical properties, such as solubility and metabolic stability, as well as enhanced target selectivity and reduced off-target toxicity. Three-dimensional (3D) saturated heterocyclic systems are at the forefront of this movement, and among them, the 3-Cyclobutylazetidin-3-OL scaffold has emerged as a promising building block.
This compound, a spirocyclic azetidine, offers a rigid and structurally complex core that can orient substituents in precise vectors, enabling fine-tuned interactions with biological targets. The incorporation of a cyclobutane ring fused in a spirocyclic fashion to an azetidine core introduces a desirable degree of sp3 character, which is often associated with improved developability of drug candidates. The tertiary alcohol moiety provides a convenient handle for further functionalization, allowing for the exploration of chemical space around the core scaffold.
These application notes will provide an overview of the utility of this compound in medicinal chemistry, including proposed synthetic protocols and examples of its application in the design of biologically active agents.
Key Advantages of the this compound Scaffold
The unique structural features of this compound confer several advantages in drug design:
-
Three-Dimensionality: The spirocyclic nature of the scaffold provides a rigid, non-planar structure that allows for the precise spatial arrangement of substituents, facilitating optimal interactions with the binding pockets of target proteins.
-
Improved Physicochemical Properties: The increased sp3 character of the scaffold can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to traditional aromatic systems.
-
Metabolic Stability: The azetidine ring is generally more stable to metabolic degradation than other larger heterocyclic systems.
-
Novel Chemical Space: The this compound scaffold provides access to novel chemical space, enabling the development of intellectual property and the discovery of first-in-class drug candidates.
-
Versatile Synthetic Handle: The hydroxyl group serves as a versatile point for derivatization, allowing for the introduction of a wide range of functional groups to modulate biological activity and pharmacokinetic properties.
Therapeutic Applications and Biological Activity
While specific biological data for compounds containing the this compound core are not yet widely published, the broader class of spirocyclic azetidines has demonstrated significant potential across various therapeutic areas. The data presented below is for structurally related spirocyclic azetidine derivatives and serves to illustrate the potential of this scaffold class.
Antimycobacterial Activity
A series of novel 7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb) H37Rv strain. Several of these compounds exhibited potent antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) in the low micromolar to nanomolar range.[1]
Table 1: In Vitro Antimycobacterial Activity of Representative Spirocyclic Azetidine Derivatives [1]
| Compound ID | Structure | MIC (µg/mL) vs. Mtb H37Rv |
| 3a | 2'-(4-fluorophenyl)-1-(5-nitro-2-furoyl)-7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] | 0.05 |
| 3b | 1-(5-nitro-2-furoyl)-2'-(4-(trifluoromethyl)phenyl)-7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] | 0.1 |
| 3c | 2'-(4-chlorophenyl)-1-(5-nitro-2-furoyl)-7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] | 0.2 |
| Isoniazid | (Standard) | 0.05 |
Anticancer Activity
Spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. Some of these compounds have shown significant growth inhibitory effects, highlighting the potential of spiro-azetidine scaffolds in oncology.[2]
Table 2: In Vitro Cytotoxicity of a Representative Spiro-Azetidine Derivative against Breast Cancer Cell Lines [2]
| Cell Line | Compound 7g IC50 (µg/mL) | Doxorubicin IC50 (µg/mL) |
| MDA-MB-453 | 1.2 ± 0.11 | 1.0 ± 0.09 |
| MDA-MB-468 | 1.5 ± 0.14 | 1.1 ± 0.10 |
Experimental Protocols
The following protocols provide a general framework for the synthesis of the N-Boc protected this compound scaffold and its subsequent derivatization.
Proposed Synthesis of N-Boc-3-Cyclobutylazetidin-3-OL
This proposed multi-step synthesis is based on established methodologies for the preparation of substituted azetidines and spirocyclic systems.
Caption: Proposed synthetic workflow for N-Boc-3-Cyclobutylazetidin-3-OL.
Protocol Details:
-
Step 1: Synthesis of 1-Benzhydrylazetidin-3-one.
-
React epichlorohydrin with benzhydrylamine to form 1-benzhydryl-3-hydroxyazetidine.
-
Oxidize the secondary alcohol to the corresponding ketone, 1-benzhydrylazetidin-3-one, using a suitable oxidizing agent such as Swern or Dess-Martin periodinane.
-
-
Step 2: Spirocyclization.
-
Prepare a cyclobutylating agent, for example, by reacting 1,3-dibromopropane with n-butyllithium to form a cyclopropylmethyl lithium species, which can then be converted to a lithium dicyclopropylcuprate.
-
React the 1-benzhydrylazetidin-3-one with the cyclobutylating agent to form the spirocyclic ketone.
-
-
Step 3: Reduction and N-Deprotection/Protection.
-
Reduce the ketone of the spirocyclic intermediate to the tertiary alcohol using a reducing agent like sodium borohydride.
-
Remove the benzhydryl protecting group via hydrogenolysis using hydrogen gas and a palladium on carbon catalyst.
-
Protect the resulting secondary amine with a Boc group by reacting with di-tert-butyl dicarbonate (Boc anhydride) to yield the final product, N-Boc-3-cyclobutylazetidin-3-ol.
-
Derivatization of the 3-Hydroxy Group
The tertiary alcohol of N-Boc-3-cyclobutylazetidin-3-ol can be derivatized through various reactions to introduce diverse functionalities.
Example: Etherification
-
To a solution of N-Boc-3-cyclobutylazetidin-3-ol in a suitable solvent (e.g., THF or DMF), add a base such as sodium hydride at 0 °C.
-
After stirring for a short period, add the desired electrophile (e.g., an alkyl halide or benzyl bromide).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Signaling Pathway and Mechanism of Action
The this compound scaffold can be incorporated into inhibitors of various enzymes and receptors. For instance, spirocyclic scaffolds have been successfully employed in the design of inhibitors for monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system and a target for neurological disorders.
Caption: Inhibition of the MAGL pathway by a spirocyclic azetidine inhibitor.
In this pathway, MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid. An inhibitor based on the this compound scaffold would block this activity, leading to an increase in 2-AG levels and a subsequent enhancement of endocannabinoid signaling, which can have therapeutic benefits in various neurological and inflammatory conditions.
Conclusion
The this compound scaffold represents a valuable addition to the medicinal chemist's toolbox. Its inherent three-dimensionality, coupled with the potential for improved physicochemical properties, makes it an attractive building block for the design of next-generation therapeutics. The synthetic protocols and biological data for related compounds presented in these notes provide a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its therapeutic applications.
References
3-Cyclobutylazetidin-3-OL: A Novel Scaffold with Uncharted Potential in Drug Discovery
The small, structurally rigid 3-Cyclobutylazetidin-3-OL motif is emerging as a compelling, yet underexplored, scaffold for the development of novel therapeutics. Its unique three-dimensional architecture offers a promising starting point for designing selective and potent modulators of a variety of biological targets. While extensive public data on specific drug candidates incorporating this exact moiety remains limited, its constituent parts—the cyclobutane and azetidine rings—are well-established in medicinal chemistry, suggesting a rich potential for future applications.
The incorporation of small, strained ring systems like cyclobutane and azetidine into drug candidates can offer significant advantages. These include the ability to explore novel chemical space, improve metabolic stability, and fine-tune the conformational rigidity of a molecule to enhance binding to its target. The cyclobutyl group can act as a bioisostere for larger or more flexible moieties, while the azetidine ring can serve as a versatile anchor for further chemical modification and can influence physicochemical properties such as solubility and permeability.
Currently, the public domain lacks detailed pharmacological data and extensive experimental protocols specifically centered on this compound. However, by examining the broader context of its parent structures, we can infer its potential applications and propose general methodologies for its investigation in a drug discovery setting.
Potential Therapeutic Applications
Based on the known activities of related cyclobutane and azetidine-containing compounds, this compound could serve as a key building block for developing novel agents in several therapeutic areas:
-
Oncology: The scaffold could be elaborated to generate inhibitors of kinases or other enzymes implicated in cancer cell proliferation and survival. The rigid structure may aid in achieving selectivity for specific ATP-binding sites.
-
Central Nervous System (CNS) Disorders: The polarity and compact nature of the azetidinol portion could be advantageous for designing molecules that cross the blood-brain barrier. Derivatives could be explored as modulators of GPCRs or ion channels involved in neurological diseases.
-
Infectious Diseases: The unique shape and potential for hydrogen bonding of the 3-hydroxyazetidine core could be exploited to design inhibitors of bacterial or viral enzymes.
Experimental Protocols
The following are generalized protocols for the synthesis and initial biological evaluation of derivatives based on the this compound scaffold. These protocols are intended as a starting point and would require optimization for specific target molecules.
General Synthetic Protocol for N-Functionalization of this compound
This protocol describes a common method for attaching various functional groups to the nitrogen atom of the azetidine ring, which is a key step in building a library of diverse compounds for screening.
Materials:
-
This compound hydrochloride
-
Desired electrophile (e.g., alkyl halide, acyl chloride, or sulfonyl chloride)
-
DIPEA (N,N-Diisopropylethylamine) or other suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent system for chromatography (e.g., Ethyl acetate/Hexanes)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in the chosen anhydrous solvent, add the base (e.g., DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to ensure the free base is formed.
-
Add the electrophile (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired N-substituted derivative.
General Protocol for a Kinase Inhibition Assay
This protocol provides a framework for screening this compound derivatives against a target kinase. The specific kinase, substrate, and detection method will need to be adapted based on the research goals.
Materials:
-
Purified target kinase
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
A suitable kinase assay detection kit (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
Microplate reader compatible with the detection method
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
In a microplate, add the test compound dilutions, the kinase, and the substrate.
-
Allow the kinase and compound to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data Summary
As no specific quantitative data for this compound derivatives is publicly available, the following table is a template for how such data, once generated, should be presented.
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Binding Affinity (Kᵢ/Kₔ, nM) | Cell-based Activity (EC₅₀, nM) |
| Example-01 | Kinase X | Biochemical | Data | Data | Data |
| Example-02 | GPCR Y | Radioligand Binding | Data | Data | Data |
| Example-03 | Enzyme Z | Enzymatic | Data | Data | Data |
Future Directions and Conclusion
The this compound scaffold represents a largely untapped area in drug discovery. Its unique structural features hold considerable promise for the development of novel therapeutics with improved properties. The immediate path forward involves the synthesis of diverse libraries of derivatives and their systematic screening against a wide range of biological targets. As data from these studies become available, a clearer picture of the true potential of this intriguing scaffold will emerge, paving the way for its application in addressing unmet medical needs. Researchers and drug development professionals are encouraged to explore the synthetic accessibility and biological relevance of this promising molecular framework.
Application Notes and Protocols: 3-Cyclobutylazetidin-3-OL as a Scaffold in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates. Similarly, the cyclobutane motif is frequently employed as a bioisosteric replacement for other functional groups, offering a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets. The combination of these two moieties in the form of 3-cyclobutylazetidin-3-ol presents a novel, spirocyclic building block with significant potential for the development of new chemical entities. This document provides detailed protocols for the synthesis of this scaffold and explores its potential applications in organic synthesis and drug discovery.
Synthetic Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the Grignard reaction of a protected azetidin-3-one with cyclobutylmagnesium bromide, followed by deprotection.
Step 1: Synthesis of tert-butyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate
Reaction Scheme:
Materials:
-
tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one)
-
Cyclobutyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Cyclobutylmagnesium Bromide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.
-
Add a solution of cyclobutyl bromide (1.1 eq) in anhydrous THF via the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining cyclobutyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: In a separate flame-dried flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution of the azetidinone to 0 °C using an ice bath.
-
Slowly add the freshly prepared cyclobutylmagnesium bromide solution to the cooled azetidinone solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate as a colorless oil or white solid.
Step 2: Deprotection to this compound
Reaction Scheme:
Materials:
-
tert-butyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the tert-butyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by recrystallization or chromatography.
Quantitative Data Summary
The following table summarizes typical, hypothetical quantitative data for the synthesis of this compound. Actual results may vary depending on reaction scale and conditions.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by ¹H NMR) |
| 1: Grignard Reaction | tert-butyl 3-oxoazetidine-1-carboxylate | tert-butyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate | 227.31 | 75-85 | >95% |
| 2: Deprotection | tert-butyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate | This compound | 127.18 | 90-98 | >98% |
Applications in Organic Synthesis and Drug Discovery
The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of more complex molecules. The secondary amine and tertiary alcohol functionalities provide orthogonal handles for further chemical modifications.
-
N-Functionalization: The azetidine nitrogen can be readily functionalized through various reactions such as alkylation, acylation, arylation, and reductive amination. This allows for the introduction of a wide array of substituents to explore the structure-activity relationship (SAR) of potential drug candidates.
-
O-Functionalization: The tertiary alcohol can be used as a handle for further modifications, including etherification, esterification, or as a leaving group for nucleophilic substitution reactions after activation.
-
Scaffold for Spirocyclic Compounds: This building block is inherently a spirocyclic system, a structural motif that is increasingly sought after in drug design due to its ability to confer conformational rigidity and novel three-dimensional shapes.
The incorporation of the this compound scaffold into molecules can be a strategic approach in lead optimization to:
-
Improve Physicochemical Properties: The polar nature of the azetidine ring can enhance aqueous solubility.
-
Enhance Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.
-
Explore Novel Chemical Space: The unique three-dimensional structure of this scaffold allows for the exploration of new areas of chemical space, potentially leading to the discovery of compounds with novel biological activities.
Visualizations
Caption: Synthetic workflow for the preparation of this compound.
Caption: Scaffold-based drug discovery approach using this compound.
Application Notes and Protocols for 3-Cyclobutylazetidin-3-ol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential derivatization of 3-Cyclobutylazetidin-3-ol, a novel scaffold with potential applications in medicinal chemistry and drug discovery. The protocols detailed below are based on established synthetic methodologies for analogous azetidine derivatives and are intended to serve as a guide for the preparation and further functionalization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1-Boc-3-azetidinone. The first step involves a Grignard reaction to introduce the cyclobutyl moiety, followed by the deprotection of the azetidine nitrogen.
Step 1: Synthesis of 1-Boc-3-Cyclobutylazetidin-3-ol
This step involves the nucleophilic addition of a cyclobutyl Grignard reagent to 1-Boc-3-azetidinone.
Reaction Scheme:
Caption: Synthesis of 1-Boc-3-Cyclobutylazetidin-3-ol via Grignard Reaction.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine. To this, add a solution of cyclobutyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel. The reaction is initiated by gentle heating. After the initiation, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours.
-
Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. In a separate flame-dried flask, dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF. Add this solution dropwise to the cooled Grignard reagent under a nitrogen atmosphere.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Boc-3-Cyclobutylazetidin-3-ol.
Table 1: Expected Yield and Characterization Data for 1-Boc-3-Cyclobutylazetidin-3-ol
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Yield | 65-80% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.10-3.90 (m, 4H), 2.40-2.25 (m, 1H), 2.20-1.80 (m, 6H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 156.5, 80.0, 70.5, 60.0 (2C), 42.0, 26.0 (2C), 28.5 (3C), 18.0 |
| Mass Spec (ESI+) m/z | Calculated for C₁₂H₂₁NO₃: 227.15. Found: 228.16 [M+H]⁺ |
Step 2: Deprotection to this compound
The final step is the removal of the Boc protecting group under acidic conditions.
Reaction Scheme:
Caption: Deprotection of the Boc group to yield this compound.
Experimental Protocol:
-
Reaction Setup: Dissolve 1-Boc-3-Cyclobutylazetidin-3-ol (1.0 eq) in dichloromethane (DCM).
-
Acid Treatment: To this solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Purification: Dissolve the residue in a minimal amount of DCM and precipitate the product by the addition of diethyl ether. Filter the solid and wash with cold diethyl ether to obtain this compound as a TFA salt. For the free base, neutralize the salt with a suitable base (e.g., NaHCO₃ solution) and extract with an organic solvent.
Table 2: Expected Yield and Characterization Data for this compound
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| ¹H NMR (D₂O, 400 MHz) δ (ppm) | 4.20-4.00 (m, 4H), 2.50-2.35 (m, 1H), 2.25-1.85 (m, 6H) |
| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | 71.0, 58.5 (2C), 41.5, 25.5 (2C), 17.5 |
| Mass Spec (ESI+) m/z | Calculated for C₇H₁₃NO: 127.10. Found: 128.11 [M+H]⁺ |
Potential Derivatization Reactions of this compound
The hydroxyl group of this compound provides a handle for further functionalization. The following are representative protocols for common derivatization reactions, assuming the azetidine nitrogen is re-protected (e.g., with a Boc group) for better reactivity and selectivity.
A. O-Alkylation (Etherification)
Reaction Scheme:
Caption: O-Alkylation of 1-Boc-3-Cyclobutylazetidin-3-ol.
Experimental Protocol:
-
To a solution of 1-Boc-3-Cyclobutylazetidin-3-ol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portionwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (R-X, e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
B. Esterification
Reaction Scheme:
Caption: Esterification of 1-Boc-3-Cyclobutylazetidin-3-ol.
Experimental Protocol:
-
Dissolve 1-Boc-3-Cyclobutylazetidin-3-ol (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in DCM at 0 °C.
-
Add the acyl chloride (R-COCl, e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (TLC).
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
C. Mitsunobu Reaction
This reaction allows for the introduction of various nucleophiles with inversion of stereochemistry if a chiral center were present at the 3-position.
Reaction Scheme:
Caption: Mitsunobu reaction of 1-Boc-3-Cyclobutylazetidin-3-ol.
Experimental Protocol:
-
Dissolve 1-Boc-3-Cyclobutylazetidin-3-ol (1.0 eq), the nucleophile (Nu-H, e.g., a phenol, a carboxylic acid, or phthalimide, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Logical Workflow for Synthesis and Derivatization
Caption: Overall workflow for the synthesis and subsequent derivatization of this compound.
Application Notes and Protocols for the Quantification of 3-Cyclobutylazetidin-3-OL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 3-Cyclobutylazetidin-3-OL in various sample matrices. The described methods are based on established analytical techniques commonly employed in the pharmaceutical industry for the characterization and quantification of small organic molecules. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to offer robust and reliable quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk material and simple formulations where sensitivity requirements are moderate.
Experimental Protocol
a. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve an accurately weighed amount of the sample in the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and 10 mM potassium phosphate buffer (pH 3.5) in a 55:45 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 210 nm (Note: As this compound lacks a strong chromophore, low UV wavelength is required).
c. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying low levels of this compound in complex matrices such as biological fluids.
Experimental Protocol
a. Sample Preparation:
-
Prepare stock and calibration standards as described in the HPLC-UV protocol, using a suitable solvent like methanol or acetonitrile.
-
For biological samples (e.g., plasma, serum), perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.[2]
-
Vortex the mixture vigorously for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and filter through a 0.22 µm syringe filter before injection.
b. LC-MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and faster analysis times.
-
Column: A C18 or HILIC column suitable for polar compounds (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) can be used.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. A hypothetical transition could be m/z [M+H]+ → fragment ions.
Experimental Workflow
Caption: Workflow for LC-MS quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is necessary to improve its volatility and chromatographic behavior.
Experimental Protocol
a. Derivatization and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
In a reaction vial, add a known amount of the sample or standard solution.
-
Evaporate the solvent to dryness under nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and an appropriate solvent like pyridine.
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[4]
-
After cooling to room temperature, the sample is ready for injection.
b. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: A quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Experimental Workflow
Caption: Workflow for GC-MS quantification.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the quantification of this compound using the described analytical techniques. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS | GC-MS |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | ~500 ng/mL | ~1 ng/mL | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~5 ng/mL | ~30 ng/mL |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110% |
| Retention Time (Typical) | 3-7 min | 2-5 min | 8-15 min |
References
- 1. Development and validation of RP-HPLC method: scope of application in the determination of oil solubility of paclitaxel. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unina.it [iris.unina.it]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 3-Substituted Azetidin-3-ols in the Synthesis of Bioactive Compounds, Featuring the JAK Inhibitor Baricitinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to introduce three-dimensional character and favorable physicochemical properties into drug candidates. Among the various substituted azetidines, 3-substituted azetidin-3-ol derivatives serve as versatile intermediates in the synthesis of a range of bioactive compounds. This document provides detailed application notes and protocols on the utilization of this scaffold, with a specific focus on the synthesis of Janus kinase (JAK) inhibitors, exemplified by the approved drug Baricitinib.
The JAK-STAT signaling pathway is a critical regulator of immune response, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases. Small molecule inhibitors of JAKs have emerged as an important class of therapeutics. Baricitinib is a selective inhibitor of JAK1 and JAK2 and is approved for the treatment of rheumatoid arthritis.[1][2][3] Its molecular structure features a central 3-substituted azetidine core, highlighting the significance of this scaffold in modern drug discovery.
Data Presentation: Biological Activity of Baricitinib
The inhibitory activity of Baricitinib against the four members of the Janus kinase family is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK3 | Selectivity vs. Tyk2 | Reference |
| Baricitinib | JAK1 | 5.9 | ~70-fold | ~10-fold | [3] |
| Baricitinib | JAK2 | 5.7 | ~70-fold | ~10-fold | [3] |
| Baricitinib | JAK3 | >400 | - | - | [3] |
| Baricitinib | Tyk2 | 53 | - | - | [2] |
Signaling Pathway: The JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, receptor-associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis. Baricitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking this signaling cascade.
Caption: The Janus Kinase (JAK)-STAT signaling pathway and the inhibitory action of Baricitinib.
Experimental Protocols
The synthesis of Baricitinib involves the preparation of key intermediates, including a protected 3-aminoazetidine derivative, which is then elaborated through a series of reactions. While the direct synthesis starting from 3-cyclobutylazetidin-3-ol is not the reported route for Baricitinib, the following protocols outline the synthesis of a crucial 3-substituted azetidine intermediate and its subsequent conversion, which is a representative workflow for this class of compounds. The synthesis of Baricitinib has been reported through various routes.[2]
Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one
This protocol describes the oxidation of 1-benzhydrylazetidin-3-ol, a common precursor for 3-substituted azetidines.
Materials:
-
1-Benzhydrylazetidin-3-ol
-
Dichloromethane (DCM)
-
Dess-Martin periodinane (DMP)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-benzhydrylazetidin-3-one by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of {1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (Baricitinib)
This protocol outlines a convergent synthesis approach where a key azetidine intermediate is coupled with the pyrrolo[2,3-d]pyrimidine core.[2]
Materials:
-
(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
-
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (ACN)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and (1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.1 eq) in acetonitrile, add DBU (1.2 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction by LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography or recrystallization to afford Baricitinib.
Experimental Workflow: Synthesis of Baricitinib
The following diagram illustrates a simplified, conceptual workflow for the synthesis of Baricitinib, highlighting the key stages of intermediate synthesis and final coupling.
References
Application Notes and Protocols for the Derivatization of 3-Cyclobutylazetidin-3-OL for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 3-cyclobutylazetidin-3-ol, a key building block in modern medicinal chemistry, particularly for the development of kinase inhibitors. The protocols and data presented herein are intended to guide researchers in the synthesis and structure-activity relationship (SAR) studies of novel therapeutics.
Introduction
This compound has emerged as a valuable scaffold in drug discovery due to its unique three-dimensional structure, which can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. This azetidine derivative is a key component in the synthesis of a variety of kinase inhibitors, including Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors, which are crucial in the treatment of inflammatory diseases and cancer. The ability to systematically derivatize both the azetidine nitrogen and the hydroxyl group allows for fine-tuning of the pharmacological properties and exploration of the SAR.
Derivatization Strategies for SAR Studies
The two primary sites for derivatization on the this compound scaffold are the secondary amine of the azetidine ring and the tertiary hydroxyl group.
-
N-Functionalization: The azetidine nitrogen is typically functionalized through N-alkylation, N-acylation, or by coupling with heterocyclic cores. These modifications are crucial for orienting the molecule within the binding site of the target protein and for modulating properties such as cell permeability and oral bioavailability.
-
O-Functionalization: The tertiary hydroxyl group can be derivatized to form ethers or esters. While less common in the context of kinase inhibitors where the hydroxyl group often acts as a key hydrogen bond donor, O-functionalization can be explored to probe the steric and electronic requirements of the binding pocket or to develop prodrug strategies.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: N-Alkylation of this compound with a Heterocyclic Halide
This protocol describes the nucleophilic aromatic substitution reaction to couple the azetidine with a heterocyclic core, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound hydrochloride
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or other suitable heterocyclic halide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in DMF, add K₂CO₃ (3.0 eq).
-
Add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.
Protocol 2: O-Alkylation of N-Boc-3-cyclobutylazetidin-3-ol (Mitsunobu Reaction)
This protocol describes the etherification of the hydroxyl group under Mitsunobu conditions. Note that the azetidine nitrogen should be protected (e.g., with a Boc group) prior to this reaction.
Materials:
-
N-Boc-3-cyclobutylazetidin-3-ol
-
Aryl or alkyl alcohol (e.g., phenol, benzyl alcohol) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3-cyclobutylazetidin-3-ol (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the desired O-alkylated product.
-
The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine for further functionalization.
Data Presentation
The following table summarizes hypothetical SAR data for a series of this compound derivatives as inhibitors of a target kinase. This data illustrates how systematic modifications can impact biological activity.
| Compound ID | R¹ (N-substituent) | R² (O-substituent) | Kinase IC₅₀ (nM) |
| 1a | H | H | >10,000 |
| 1b | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | H | 50 |
| 1c | 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-yl | H | 15 |
| 1d | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | -CH₃ | 250 |
| 1e | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | -CH₂Ph | >1000 |
| 1f | -C(O)CH₃ | H | 5,000 |
Interpretation of SAR Data:
-
The unsubstituted parent compound 1a is inactive, highlighting the necessity of N-functionalization.
-
Introduction of the pyrrolopyrimidine core (1b ) significantly improves potency, indicating a key interaction with the kinase hinge region.
-
Addition of an amino group to the pyrrolopyrimidine ring (1c ) further enhances activity, suggesting a potential additional hydrogen bond interaction.
-
Alkylation of the hydroxyl group (1d and 1e ) leads to a significant loss of activity, suggesting the hydroxyl group is a critical hydrogen bond donor.
-
N-acylation (1f ) results in a much less active compound compared to N-alkylation with a heterocyclic core, indicating the importance of the specific heterocyclic substituent for potent inhibition.
Visualization of Experimental Workflows and Relationships
Caption: Derivatization workflow for SAR studies of this compound.
Caption: Logical flow of SAR studies for this compound derivatives.
Conclusion
The derivatization of this compound is a critical step in the discovery of novel kinase inhibitors. The protocols and SAR data presented here provide a foundation for researchers to design and synthesize new analogs with improved potency and selectivity. The systematic exploration of substitutions on both the azetidine nitrogen and the hydroxyl group will continue to be a fruitful strategy in the development of next-generation therapeutics.
Application Notes and Protocols for 3-Cyclobutylazetidin-3-OL in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-Cyclobutylazetidin-3-OL as a ligand in receptor binding assays. Based on its structural motifs, which include an azetidine ring, a hydroxyl group, and a cyclobutyl moiety, this compound is hypothesized to interact with cholinergic receptors, specifically muscarinic and nicotinic acetylcholine receptors. The following protocols and data provide a framework for investigating the binding affinity and selectivity of this compound for these targets.
Introduction to this compound
This compound is a novel small molecule containing a strained azetidine ring, a tertiary alcohol, and a cyclobutyl group. The azetidine scaffold is a known pharmacophore in various biologically active compounds, including ligands for G-protein coupled receptors (GPCRs) and ion channels. The cyclobutyl group provides a lipophilic character that may influence receptor binding and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions within a receptor's binding pocket. Given these features, this compound is a promising candidate for investigation as a modulator of neurotransmitter receptors.
Hypothesized Targets: Muscarinic and Nicotinic Acetylcholine Receptors
Due to the presence of the nitrogen-containing azetidine ring, which is a common feature in many cholinergic ligands, the primary hypothesized targets for this compound are the muscarinic and nicotinic acetylcholine receptors.
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors with five subtypes (M1-M5) that are widely distributed in the central and peripheral nervous systems. They are involved in various physiological processes, including learning, memory, and smooth muscle contraction.[1][2]
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels composed of different subunits that form various receptor subtypes. They are found in the central nervous system, peripheral nervous system, and the neuromuscular junction, playing a key role in synaptic transmission and neuronal signaling.[3][4]
Quantitative Data Summary
While specific binding data for this compound is not yet available, the following tables summarize the binding affinities of structurally related azetidine-containing ligands for muscarinic and nicotinic receptors. This data serves as a reference for the potential affinity range of this compound.
Table 1: Binding Affinities (Ki) of Azetidine Analogs at Muscarinic Acetylcholine Receptors
| Compound/Analog | Receptor Subtype | Ki (nM) | Reference Compound |
| Azetidine analogue of N-methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamide | M1 (rat brain) | 12 | Oxotremorine-M |
| L-trans-azetidine-2,3-dicarboxylic acid | NMDA | 10,000 | CGP39653 |
Data for the azetidine analogue of N-methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamide was obtained from displacement of [3H]oxotremorine-M binding in rat brain membranes.[5]
Table 2: Binding Affinities (Ki) of Azetidine Analogs at Nicotinic Acetylcholine Receptors
| Compound/Analog | Receptor Subtype | Ki (nM) | Reference Compound |
| (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine | High-affinity site (rat brain) | 0.07 | (-)-Nicotine |
| (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine | Low-affinity site (rat brain) | 1.7 | (-)-Nicotine |
| Azetidine-containing 3-pyridyl ether analogues | α4β2 | Sub-nanomolar to low nanomolar | Epibatidine |
Binding of (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine was determined by Scatchard analysis in rat brain membranes.[6] Affinity of azetidine-containing 3-pyridyl ether analogues was assessed by bio-layer interferometry.[7]
Experimental Protocols
The following are detailed protocols for performing competitive radioligand binding assays to determine the affinity of this compound for muscarinic and nicotinic acetylcholine receptors.
Membrane Preparation from Cells or Tissues
A crucial first step in receptor binding assays is the preparation of membranes containing the target receptors.[8][9]
Materials:
-
Cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with a specific mAChR or nAChR subtype) or animal tissue known to express the receptor (e.g., rat brain cortex).
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).
-
High-speed refrigerated centrifuge.
-
Dounce homogenizer or polytron.
Protocol:
-
Harvest cells or dissect the tissue and place in ice-cold homogenization buffer.
-
Homogenize the cells/tissue using a Dounce homogenizer (10-15 strokes) or a polytron (2-3 bursts of 10-15 seconds).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.
-
Repeat the centrifugation and resuspension step twice to wash the membranes.
-
After the final wash, resuspend the pellet in a small volume of assay buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Competitive Radioligand Binding Assay Protocol
This protocol is a general guideline and may need optimization for specific receptor subtypes and radioligands.[10][11]
Materials:
-
Membrane preparation containing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-N-methylscopolamine ([3H]-NMS) for muscarinic receptors or [3H]-Epibatidine for nicotinic receptors).
-
This compound (test compound).
-
Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., Atropine for mAChRs or Nicotine for nAChRs).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filter harvesting apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-specific Binding: Membrane preparation + Radioligand + a saturating concentration of unlabeled competitor (e.g., 10 µM Atropine or 100 µM Nicotine).
-
Test Compound: Membrane preparation + Radioligand + varying concentrations of this compound (e.g., from 0.1 nM to 100 µM).
-
-
The final assay volume is typically 200-250 µL. Add the assay buffer, test compound/unlabeled competitor, and membrane preparation to the wells first.
-
Initiate the binding reaction by adding the radioligand. The concentration of the radioligand should be close to its Kd value for the receptor.
-
Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (typically 60-120 minutes). Incubation should be performed with gentle agitation.[11]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate in the dark.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the test compound, plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways for muscarinic and nicotinic acetylcholine receptors.
References
- 1. pnas.org [pnas.org]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic Receptor Binding and Activation of Second Messengers by Substituted N-Methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclobutylazetidin-3-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Cyclobutylazetidin-3-OL synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is typically a two-step process: a Grignard reaction of a cyclobutyl Grignard reagent with N-Boc-azetidin-3-one, followed by the reduction of the resulting ketone.
Step 1: Grignard Reaction with N-Boc-azetidin-3-one
Issue 1: Low or No Conversion of N-Boc-azetidin-3-one
| Potential Cause | Troubleshooting Step |
| Inactive Grignard Reagent | The Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Consider titrating the Grignard reagent before use to determine its exact concentration. |
| Poor Quality Magnesium | The surface of magnesium turnings can oxidize, preventing the reaction. Activate the magnesium by stirring it under vacuum or grinding it in a glove box. The addition of a small crystal of iodine can also help initiate the reaction. A shiny appearance of the magnesium is crucial. |
| Incorrect Reaction Temperature | The addition of the Grignard reagent to the azetidinone is typically performed at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions. After the initial addition, the reaction may be allowed to slowly warm to room temperature. |
| Inappropriate Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions. THF is often preferred as it can help stabilize the Grignard reagent. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Enolization of Azetidinone | The Grignard reagent is a strong base and can deprotonate the α-proton of the ketone, leading to an enolate and reducing the yield of the desired alcohol. Add the Grignard reagent slowly at a low temperature to favor nucleophilic addition over deprotonation. |
| Reaction with the Boc Protecting Group | While generally stable, the Boc group can be attacked by highly reactive Grignard reagents, especially at elevated temperatures. Maintain a low reaction temperature throughout the addition. |
| Wurtz Coupling | The Grignard reagent can couple with unreacted cyclobutyl halide. Ensure slow addition of the halide to the magnesium during the Grignard reagent formation to minimize this side reaction. |
Step 2: Reduction of 1-Boc-3-cyclobutylazetidin-3-one
Issue 1: Incomplete Reduction
| Potential Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Use a sufficient excess of the reducing agent, such as sodium borohydride (NaBH₄), to ensure complete conversion of the ketone. |
| Low Reaction Temperature | While some reductions proceed at room temperature, others may require gentle heating to go to completion. Monitor the reaction by TLC to determine the optimal temperature and time. |
Issue 2: Poor Diastereoselectivity
| Potential Cause | Troubleshooting Step |
| Choice of Reducing Agent | The stereochemical outcome of the reduction can be influenced by the reducing agent. Sodium borohydride is a common choice. For potentially higher diastereoselectivity, consider using modified borohydride reagents. The addition of cerium(III) chloride with NaBH₄ (Luche reduction) can sometimes improve selectivity.[1] |
| Steric Hindrance | The bulky N-Boc group and the cyclobutyl group will influence the direction of hydride attack. The stereoselectivity will depend on the relative steric hindrance of the two faces of the ketone. |
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of 1-Boc-3-cyclobutylazetidin-3-ol?
A1: A general two-step protocol is as follows:
Step 1: Grignard Reaction
-
Prepare the cyclobutylmagnesium bromide by reacting cyclobutyl bromide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
-
In a separate flask, dissolve N-Boc-azetidin-3-one in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the prepared Grignard reagent to the solution of N-Boc-azetidin-3-one.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Boc-3-cyclobutylazetidin-3-one.
Step 2: Reduction
-
Dissolve the crude 1-Boc-3-cyclobutylazetidin-3-one in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude this compound.
-
Purify the product by column chromatography.
Q2: How can I purify the final product, this compound?
A2: The final product is typically a mixture of diastereomers. Purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The separation of diastereomers can sometimes be challenging. High-performance liquid chromatography (HPLC) on a chiral stationary phase may be necessary for the separation of enantiomers if a racemic starting material was used.[2]
Q3: What are some common side reactions to be aware of during the Grignard reaction?
A3: Besides enolization and reaction with the protecting group, other side reactions include the formation of a dimer of the Grignard reagent (Wurtz coupling) and, if any moisture is present, the protonation of the Grignard reagent to form cyclobutane.[3]
Q4: How does the N-Boc protecting group influence the reaction?
A4: The N-Boc group is essential to prevent the secondary amine of the azetidine ring from reacting with the Grignard reagent. Its bulkiness also influences the stereochemical outcome of both the Grignard addition and the subsequent reduction step.
Q5: What is the best way to remove the Boc protecting group if the unprotected azetidinol is desired?
A5: The Boc group can be removed under acidic conditions. A common method is to treat the protected azetidinol with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an organic solvent like dioxane or methanol.[4][5]
Experimental Workflow and Logic Diagrams
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Purification of 3-Cyclobutylazetidin-3-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the purification of 3-Cyclobutylazetidin-3-ol.
Purification Overview
This compound is a polar molecule containing a tertiary alcohol and a strained azetidine ring. Its purification can be challenging due to its polarity and potential for side reactions. The two primary methods for purifying this compound are silica gel column chromatography and recrystallization . The choice of method depends on the nature and quantity of impurities present in the crude product.
A general workflow for the purification of this compound is outlined below:
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. Due to the polar nature of the tertiary alcohol and the azetidine nitrogen, silica gel chromatography is often employed to separate the target compound from less polar impurities. Recrystallization can be effective if a suitable solvent system is identified and is particularly useful for removing minor impurities after an initial chromatographic separation.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities depend on the synthetic route. If synthesized from epichlorohydrin and cyclobutylamine, common impurities may include:
-
Unreacted starting materials (epichlorohydrin, cyclobutylamine).
-
The intermediate N-cyclobutyl-1-chloro-3-aminopropan-2-ol.
-
Polymeric byproducts.
-
Solvents used in the reaction.
Q3: Can I use reversed-phase chromatography for purification?
A3: While normal-phase silica gel chromatography is more common for this type of compound, reversed-phase chromatography (e.g., using C18-functionalized silica) can be a viable alternative, especially if the impurities are more polar than the product. A mobile phase of water/acetonitrile or water/methanol with a suitable buffer would be a starting point for method development.
Troubleshooting Guides
Silica Gel Column Chromatography
This section addresses common issues encountered during the chromatographic purification of this compound.
Q: My compound is streaking badly on the silica gel column. What can I do?
A: Streaking is a common issue with polar amines and alcohols on silica gel. This is often due to strong interactions with the acidic silanol groups on the silica surface.
-
Solution 1: Modify the Mobile Phase. Add a small amount of a polar modifier to your eluent. For this compound, a common mobile phase is a mixture of dichloromethane (DCM) or ethyl acetate (EtOAc) with methanol (MeOH). To reduce streaking, you can:
-
Add a small percentage of triethylamine (TEA) or ammonia (e.g., 0.1-1% of a 7N solution in methanol) to the mobile phase. This will neutralize the acidic sites on the silica gel.
-
-
Solution 2: Use Deactivated Silica. You can deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of TEA, then packing the column.
Q: I can't get my compound to elute from the column, even with a high concentration of ethyl acetate in hexane.
A: this compound is a very polar compound and may not elute with standard hexane/ethyl acetate mixtures.
-
Solution: Increase the polarity of your mobile phase significantly. A gradient elution starting from 100% ethyl acetate and gradually increasing the proportion of methanol is a good strategy. A final flush with a mixture like 90:10:1 DCM:MeOH:NH4OH may be necessary to elute highly retained material.
Q: My compound co-elutes with an impurity. How can I improve the separation?
A: If co-elution occurs, you need to optimize the selectivity of your chromatographic system.
-
Solution 1: Adjust the Solvent System. Try a different solvent system. For example, if you are using a hexane/ethyl acetate gradient, consider a dichloromethane/methanol system. The different solvent-solute interactions may improve separation.
-
Solution 2: Use a Different Stationary Phase. If changing the mobile phase is ineffective, consider using a different stationary phase, such as alumina (basic or neutral) or a bonded phase like diol or amino-functionalized silica.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane, then Methanol in Ethyl Acetate or Dichloromethane |
| Detection | TLC with potassium permanganate or ninhydrin stain |
Recrystallization
Recrystallization is a powerful technique for final purification, especially for removing small amounts of closely related impurities.
Q: I am having trouble finding a suitable solvent for recrystallization.
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solution: You will likely need a polar solvent or a mixed solvent system.
-
Single Solvents to Try: Isopropanol, acetonitrile, or methyl ethyl ketone.
-
Mixed Solvent Systems: A common approach is to dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol or ethanol) at an elevated temperature and then slowly add a "poor" solvent (e.g., diethyl ether or hexane) until the solution becomes turbid. Gentle warming to redissolve, followed by slow cooling, should induce crystallization.
-
Q: My compound oils out instead of crystallizing.
A: "Oiling out" occurs when the solute comes out of solution above its melting point.
-
Solution 1: Lower the Crystallization Temperature. Ensure that the boiling point of your solvent is lower than the melting point of your compound. If the compound is low-melting, this can be challenging.
-
Solution 2: Use a Larger Volume of Solvent. Oiling out can also happen if the solution is too concentrated. Try using more of the hot solvent to dissolve the crude product.
-
Solution 3: Change the Solvent System. A different solvent or solvent mixture may promote crystal lattice formation over phase separation.
Q: The purity of my compound does not improve after recrystallization.
A: This suggests that the impurities have very similar solubility properties to your target compound or that they are being trapped within the crystal lattice.
-
Solution 1: Perform a Second Recrystallization. A second recrystallization may help to remove occluded impurities.
-
Solution 2: Pre-purify by Chromatography. Use column chromatography to remove the bulk of the impurities first, and then use recrystallization as a final polishing step.
| Solvent System | Expected Outcome |
| Isopropanol/Hexane | Good for inducing crystallization of polar alcohols. |
| Acetonitrile | Can be effective for moderately polar compounds. |
| Methyl Ethyl Ketone/Diethyl Ether | Another potential mixed solvent system for polar molecules. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.2-0.4. For this compound, start with 10% methanol in dichloromethane.
-
Column Packing: Prepare a slurry of silica gel in your initial, less polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the less polar solvent, gradually increasing the polarity. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude compound and the minimum amount of the hot recrystallization solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Technical Support Center: Synthesis of 3-Cyclobutylazetidin-3-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Cyclobutylazetidin-3-OL. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Plausible Synthetic Route
The synthesis of this compound typically proceeds via the addition of a cyclobutyl organometallic reagent to a protected 3-azetidinone, followed by deprotection. A common approach involves the Grignard reaction with N-protected-3-azetidinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is the nucleophilic addition of a cyclobutyl organometallic reagent, such as cyclobutylmagnesium bromide (a Grignard reagent), to a protected 3-azetidinone derivative (e.g., N-Boc-3-azetidinone). This is followed by the removal of the protecting group (e.g., Boc) under acidic conditions to yield the final product.
Q2: What are the primary side reactions to be aware of during the Grignard reaction step?
A2: The primary side reactions during the Grignard addition to N-protected-3-azetidinone include:
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Enolization of the 3-azetidinone by the Grignard reagent, which acts as a base, leading to the recovery of starting material after workup.
-
Reduction of the ketone to the corresponding secondary alcohol (N-protected-3-hydroxyazetidine), where the Grignard reagent transfers a hydride.
-
Ring-opening of the azetidine ring, which can be promoted by the Lewis acidic nature of the Grignard reagent or by strain in the four-membered ring.
-
Formation of biphenyl-like impurities if the Grignard reagent is prepared from an aryl halide, though less relevant for cyclobutylmagnesium bromide.
Q3: How can I minimize the formation of the enolization byproduct?
A3: To minimize enolization, it is crucial to use a Grignard reagent that is not excessively sterically hindered and to perform the reaction at low temperatures (e.g., -78 °C to 0 °C). Using a freshly prepared and accurately titrated Grignard reagent can also help ensure that the desired nucleophilic addition is favored over proton abstraction.
Q4: What conditions can lead to the ring-opening of the azetidine?
A4: The strained four-membered azetidine ring can be susceptible to opening under harsh reaction conditions. This can be initiated by Lewis acids, including the MgBr₂ present in the Grignard reagent, or by prolonged exposure to high temperatures or strong acids during workup and deprotection. Careful control of temperature and the use of a minimal amount of acid for quenching and deprotection are recommended.
Q5: Are there any specific challenges associated with the use of cyclobutylmagnesium bromide?
A5: Cyclobutyl Grignard reagents can be prone to rearrangement (e.g., to cyclopentyl derivatives) under certain conditions, although this is less common than with more strained systems. The primary challenge remains its basicity, leading to the potential for enolization of the azetidinone.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to no conversion of N-protected-3-azetidinone | 1. Inactive Grignard reagent due to moisture or air exposure. 2. Formation of a passivating magnesium oxide layer on the magnesium turnings. 3. Insufficient reaction temperature or time. | 1. Ensure strictly anhydrous conditions and use freshly prepared Grignard reagent. 2. Activate magnesium turnings with iodine or 1,2-dibromoethane before adding cyclobutyl bromide. 3. Gradually warm the reaction to room temperature and monitor by TLC or LC-MS. |
| High proportion of recovered starting material (N-protected-3-azetidinone) | 1. Significant enolization of the azetidinone by the Grignard reagent. 2. Incomplete reaction. | 1. Perform the reaction at a lower temperature (-78 °C). 2. Consider using a different organometallic reagent that is less basic, such as an organolithium or organocerium reagent. |
| Presence of a significant amount of N-protected-3-hydroxyazetidine | Reduction of the ketone by the Grignard reagent. | 1. Use a freshly prepared Grignard reagent, as older reagents can have higher concentrations of species that favor reduction. 2. Ensure the Grignard reagent is added slowly to the ketone solution to maintain a low localized concentration. |
| Formation of rearranged byproducts (e.g., cyclopentyl derivatives) | Rearrangement of the cyclobutyl Grignard reagent or a carbocation intermediate. | 1. Maintain low reaction temperatures throughout the addition and quenching steps. |
| Difficulty in removing the N-Boc protecting group | 1. Incomplete reaction with the acid. 2. Use of a non-optimal acid. | 1. Increase the reaction time or the concentration of the acid (e.g., TFA or HCl in an appropriate solvent). 2. Monitor the deprotection by TLC or LC-MS until the starting material is consumed. |
| Product degradation during deprotection | The tertiary alcohol is sensitive to acidic conditions and can undergo elimination or rearrangement. | 1. Use milder deprotection conditions (e.g., lower temperature, shorter reaction time). 2. Neutralize the reaction mixture promptly after deprotection is complete. |
Quantitative Data Summary
The following tables provide an overview of expected yields and byproduct distribution under various reaction conditions. These are representative values based on analogous reactions and may vary.
Table 1: Influence of Temperature on Grignard Reaction Yield and Byproduct Formation
| Temperature (°C) | Yield of this compound (%) | Recovered Azetidinone (%) | Reduction Product (%) |
| 25 (Room Temp) | 40-50 | 20-30 | 15-25 |
| 0 | 60-70 | 10-15 | 10-15 |
| -78 | 75-85 | <5 | <10 |
Table 2: Effect of Grignard Reagent Equivalents on Product Distribution
| Equivalents of Cyclobutylmagnesium Bromide | Yield of this compound (%) | Recovered Azetidinone (%) |
| 1.0 | 50-60 | 30-40 |
| 1.5 | 70-80 | 10-20 |
| 2.0 | 75-85 | <10 |
Visualizations
Caption: Synthetic Pathway for this compound.
Caption: Troubleshooting Workflow for Low Grignard Reaction Yield.
Experimental Protocols
Key Experiment: Grignard Addition of Cyclobutylmagnesium Bromide to N-Boc-3-azetidinone
-
Materials:
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N-Boc-3-azetidinone
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Magnesium turnings
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Cyclobutyl bromide
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Iodine crystal (for activation)
-
-
Procedure:
-
Grignard Reagent Preparation:
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.5 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
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Add a solution of cyclobutyl bromide (1.5 equivalents) in anhydrous THF dropwise via the dropping funnel. The reaction is initiated by gentle heating if necessary.
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After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. The resulting grey solution is the Grignard reagent.
-
-
Grignard Addition:
-
In a separate flame-dried flask under nitrogen, dissolve N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared cyclobutylmagnesium bromide solution via cannula to the cooled solution of N-Boc-3-azetidinone.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield N-Boc-3-cyclobutylazetidin-3-ol.
-
-
-
Deprotection:
-
The purified N-Boc-3-cyclobutylazetidin-3-ol can be deprotected by dissolving it in a suitable solvent (e.g., dichloromethane or dioxane) and treating it with an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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The solvent and excess acid are then removed under reduced pressure, and the resulting salt can be neutralized to obtain the final product, this compound.
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preventing degradation of 3-Cyclobutylazetidin-3-OL during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-Cyclobutylazetidin-3-ol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
A1: Based on the chemistry of related azetidine compounds, this compound is susceptible to two primary degradation pathways:
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Acid-Mediated Ring-Opening: The strained azetidine ring can undergo cleavage under acidic conditions. The nitrogen atom of the azetidine ring can be protonated, making the ring more susceptible to nucleophilic attack, which can lead to ring-opening.
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Rearrangement of the 3-hydroxyazetidine Moiety: 3-hydroxyazetidines are known to undergo rearrangement to form 2-oxazolines, particularly under certain reaction conditions.[1][2][3]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a solid state under controlled conditions. The following table summarizes the recommended storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes the rate of potential degradation reactions.[4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation and reaction with atmospheric moisture. |
| Light | Amber vial or protected from light | Prevents potential photolytic degradation. |
| Moisture | Tightly sealed container with desiccant | Azetidine compounds can be hygroscopic; moisture can facilitate hydrolytic degradation. |
Q3: How can I monitor the stability of my this compound sample over time?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), is the most effective way to monitor the purity of your sample and detect any degradation products.[5][6] Regular testing of a retained sample stored under the recommended conditions will provide data on its long-term stability.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid storing or mixing this compound with strong acids, strong oxidizing agents, and compounds containing reactive functional groups that could act as nucleophiles for the azetidine ring.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to the degradation of this compound.
Issue 1: Unexpected Degradation Observed During Storage
Symptoms:
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Appearance of new peaks in the chromatogram of a stored sample.
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Decrease in the peak area of the parent compound.
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Change in the physical appearance of the solid (e.g., color change, clumping).
Troubleshooting Workflow:
Troubleshooting Steps for Unexpected Degradation.
Issue 2: Degradation Observed During Experimental Workup or Analysis
Symptoms:
-
Formation of new peaks during sample preparation or analysis.
-
Poor reproducibility of analytical results.
-
Loss of the main compound when exposed to certain solvents or pH conditions.
Troubleshooting Workflow:
References
- 1. Alcohol-Induced Oxidative Stress and the Role of Antioxidants in Alcohol Use Disorder: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. susupport.com [susupport.com]
- 3. Antioxidant nutrients and alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dispendix.com [dispendix.com]
- 5. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 6. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
Technical Support Center: Analytical Method Development for 3-Cyclobutylazetidin-3-OL Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the analytical method development for determining the purity of 3-Cyclobutylazetidin-3-OL.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for determining the purity of this compound?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable and widely used method for assessing the purity of small polar molecules like this compound. This technique separates the main compound from its impurities based on their polarity. Gas Chromatography (GC) could also be considered if the compound and its impurities are volatile and thermally stable.
Q2: What are the critical parameters to optimize during HPLC method development for this compound?
A2: The most critical parameters to optimize for the HPLC analysis of this compound include the choice of stationary phase (column), the composition and pH of the mobile phase, the column temperature, and the UV detection wavelength. Careful optimization of these parameters is essential to achieve good resolution between the main peak and any impurity peaks.
Q3: How can I ensure the analytical method is suitable for its intended purpose?
A3: The suitability of the analytical method is ensured through a process called method validation. This involves a series of experiments to demonstrate that the method is accurate, precise, specific, linear, and robust for the analysis of this compound purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for the this compound peak. | Interaction of the basic amine group with residual silanols on the silica-based column. | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also improve peak shape. |
| Inadequate resolution between the main peak and an impurity peak. | The mobile phase composition is not optimal for separating the compounds. | Modify the organic modifier percentage in the mobile phase. A gradient elution may be necessary to separate impurities with different polarities. Consider trying a different column with a different stationary phase chemistry. |
| Drifting retention times. | Inconsistent column temperature or mobile phase composition. | Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed. |
| No peak detected. | Incorrect UV detection wavelength. The compound may not have a strong UV chromophore. | Determine the UV absorbance maximum (λmax) of this compound. If UV detection is not sensitive enough, consider alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD). |
| Baseline noise or drift. | Contaminated mobile phase, column, or detector issues. | Filter all mobile phase solvents. Purge the HPLC system thoroughly. If the problem persists, clean or replace the column and check the detector lamp. |
Experimental Protocol: RP-HPLC Method for Purity Determination
This protocol outlines a general starting point for the development of an RP-HPLC method for this compound. Further optimization will be required.
1. Instrumentation and Materials:
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HPLC system with a UV detector
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C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (or other suitable buffer)
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This compound reference standard and sample
2. Chromatographic Conditions (Initial):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
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Detection Wavelength: 210 nm (or λmax of the compound)
-
Injection Volume: 10 µL
3. Sample Preparation:
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Accurately weigh and dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Perform five replicate injections of the reference standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
Quantitative Data Summary
The following table presents hypothetical, yet typical, performance characteristics for a validated HPLC method for purity analysis.
| Parameter | Typical Value | Acceptance Criteria |
| Purity of Reference Standard | 99.8% | > 99.5% |
| Limit of Detection (LOD) | 0.01% | Reportable |
| Limit of Quantification (LOQ) | 0.03% | Reportable |
| Precision (RSD%) | < 1.5% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Linearity (r²) | > 0.999 | ≥ 0.999 |
Visual Workflow and Logic Diagrams
Caption: Workflow for Analytical Method Development and Validation.
Caption: Logic Diagram for Troubleshooting Poor Peak Shape.
Technical Support Center: Solvent Effects on 3-Hydroxyazetidine Reaction Outcomes
Disclaimer: Direct experimental data on 3-Cyclobutylazetidin-3-ol is limited in published literature. The following troubleshooting guides and FAQs are based on established principles and data from studies on analogous 3-hydroxyazetidine compounds, particularly focusing on acid-catalyzed rearrangement reactions. These guidelines are intended to provide a strong starting point for researchers working with similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions that 3-hydroxyazetidines undergo, and how do solvents play a role?
A1: 3-Hydroxyazetidines are versatile intermediates. A key reaction is the acid-catalyzed rearrangement to form other heterocyclic structures, such as 2-oxazolines. Solvents can significantly influence the rate and outcome of this rearrangement. The choice of solvent can affect the stability of charged intermediates and the solubility of reactants and catalysts.
Q2: How does solvent polarity affect the stability of the azetidinium ion intermediate?
A2: In acid-catalyzed reactions, a key intermediate is the protonated azetidinium ion. Polar protic solvents can stabilize this charged species through hydrogen bonding and dipole-dipole interactions, potentially facilitating the reaction. However, highly nucleophilic polar solvents may also compete in the reaction, leading to undesired side products. Polar aprotic solvents can also stabilize charged intermediates to some extent without the risk of participating as nucleophiles.
Q3: Are there any known azeotropic effects with common solvents that I should be aware of when working with 3-hydroxyazetidines?
A3: While specific azeotropic data for this compound is not available, it is a general consideration in organic synthesis. For instance, if water is a byproduct of the reaction, using a solvent that forms an azeotrope with water (e.g., toluene) in conjunction with a Dean-Stark trap can be a strategy to drive the reaction to completion.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Question | Possible Cause | Suggested Solution |
| Are you using the optimal solvent for the reaction? | The solvent may not be suitable for the specific reaction mechanism. For example, in the acid-catalyzed rearrangement of 3-hydroxyazetidines, the choice of solvent is critical. | Consult literature for analogous reactions. For acid-catalyzed rearrangements, consider switching to a different solvent. A screening of solvents with varying polarities (e.g., acetonitrile, dichloromethane, nitromethane) may be necessary to find the optimal conditions. |
| Is your acid catalyst being sequestered or deactivated by the solvent? | Some solvents, particularly those with basic impurities (e.g., amines in chloroform), can neutralize the acid catalyst, impeding the reaction. | Ensure you are using a high-purity, dry solvent. Consider using a higher catalyst loading or a stronger acid if solvent-mediated deactivation is suspected. |
| Is the reaction temperature appropriate for the chosen solvent? | The reaction may require heating to overcome the activation energy barrier. The boiling point of the solvent will dictate the maximum achievable temperature at atmospheric pressure. | If the reaction is sluggish at lower temperatures, consider switching to a higher-boiling solvent to allow for increased reaction temperatures. |
Issue 2: Formation of Unexpected Side Products
| Question | Possible Cause | Suggested Solution |
| Are you observing products consistent with solvent participation in the reaction? | Nucleophilic solvents (e.g., methanol, water) can sometimes participate in the reaction, leading to the formation of undesired byproducts through solvolysis. | Switch to a non-nucleophilic solvent of similar polarity. For example, if you are using methanol, consider trying acetonitrile or dichloromethane. |
| Could the solvent be promoting an alternative reaction pathway? | The polarity and coordinating ability of the solvent can influence the stability of different transition states, potentially favoring an undesired reaction pathway. | Experiment with a solvent that has different properties. For instance, if a polar aprotic solvent is leading to side products, a less polar solvent like toluene or a coordinating solvent like THF might favor the desired pathway. |
Data Presentation: Solvent Effects on Rearrangement of 3-Hydroxyazetidines
The following table summarizes the effect of different solvents on the yield of the rearrangement of a model 3-hydroxyazetidine to a 2-oxazoline, as described in the literature.[1][2]
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Nitromethane | 35.9 | 95 |
| Acetonitrile | 37.5 | 91 |
| Dichloromethane | 8.9 | 85 |
| 1,2-Dichloroethane | 10.4 | 82 |
| Toluene | 2.4 | <5 |
| Tetrahydrofuran (THF) | 7.5 | No Reaction |
Experimental Protocols
General Protocol for the Acid-Catalyzed Rearrangement of a 3-Hydroxyazetidine
This protocol is adapted from the literature for the rearrangement of 3-hydroxyazetidines to 2-oxazolines and should be considered a general starting point.[1][2]
-
Reactant Preparation: Dissolve the N-substituted-3-hydroxyazetidine (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile, 0.1 M concentration).
-
Acid Addition: To the stirred solution, add a strong acid catalyst (e.g., trifluoromethanesulfonic acid, 1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General pathway for acid-catalyzed rearrangement.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Relationship between solvent properties and outcomes.
References
Validation & Comparative
Comparative Bioactivity of Azetidine Derivatives: A Focus on 3-Substituted and Cyclobutane-Containing Analogs
While specific bioassay data for 3-Cyclobutylazetidin-3-OL is not publicly available, a comparative analysis of structurally related azetidine derivatives provides valuable insights into their potential therapeutic applications. This guide summarizes key bioassay data for various 3-substituted and cyclobutane-containing azetidine analogs, offering a comparative perspective for researchers and drug development professionals.
Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strained four-membered ring of azetidine contributes to its unique chemical reactivity and biological profile. This guide focuses on the comparative bioactivity of azetidine derivatives with substitutions at the 3-position and those incorporating a cyclobutane moiety.
Antimicrobial and Antifungal Activity of Azetidin-2-one Derivatives
Azetidin-2-ones, also known as β-lactams, are a well-established class of antibiotics. Novel synthesized N-substituted-3-chloro-2-azetidinones have been evaluated for their antibacterial and antifungal activities.
Table 1: Antibacterial Activity of N-substituted-3-chloro-2-azetidinones
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus | Bacillus subtilis | |
| 4a-h, 5a-h | Good to Moderate | Good to Moderate |
Note: Specific quantitative data (e.g., MIC values) were not provided in the source material, but a qualitative assessment of "good to moderate" activity was reported.[1]
The antifungal activity of these compounds was tested against three different fungal species, but none of them showed any significant activity.[1]
Experimental Protocol: Antibacterial and Antifungal Susceptibility Testing
The antibacterial and antifungal screening of the synthesized compounds is typically performed using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) or through an agar diffusion method.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of azetidine derivatives.
Azetidine Derivatives as Triple Reuptake Inhibitors
Novel 3-substituted azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as triple reuptake inhibitors (TRIs), which could have applications as antidepressants.[2] Two promising compounds, 6bd and 6be , were identified from a library of 86 analogs based on their biological profiles.[2] Compound 6be demonstrated in vivo activity in the Forced Swim Test (FST) at doses of 10 mg/kg intravenously or 20-40 mg/kg orally.[2]
Cytotoxic Activity of Cyclobutane-Containing Combretastatin A4 Analogs
To overcome the isomerization and subsequent loss of biological activity of the natural product combretastatin A4 (CA4), a potent anticancer agent, novel analogs incorporating a 1,3-disubstituted cyclobutane ring have been synthesized.[3] These compounds were evaluated for their cytotoxic properties in human cancer cell lines.
Table 2: Cytotoxicity of Cyclobutane-Containing Combretastatin A4 Analogs
| Compound | Cell Line | IC50 (µM) |
| cis-Isomer | HepG2 (Hepatocarcinoma) | Modest |
| SK-N-DZ (Neuroblastoma) | Modest | |
| trans-Isomer | HepG2 (Hepatocarcinoma) | Modest |
| SK-N-DZ (Neuroblastoma) | Modest |
Note: The source material describes the cytotoxicity as "modest" and in the "micromolar range" without providing specific IC50 values.[3]
Molecular modeling studies suggest that the cis isomers of these cyclobutane-containing analogs are more capable of forming stable interactions with the T5 loop of tubulin compared to the trans isomers, which may correlate with higher biological activity.[3]
Signaling Pathway: Tubulin Polymerization Inhibition by Combretastatin Analogs
Combretastatin and its analogs exert their cytotoxic effects by binding to the colchicine-binding site on β-tubulin, which inhibits microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Caption: Mechanism of action for combretastatin A4 analogs targeting tubulin polymerization.
Azetidin-3-ol as an Inhibitor of Clostridium botulinum
Azetidin-3-ol has been identified as a potent inhibitor of the wild-type strain of Clostridium botulinum.[4] This suggests a potential application for this core structure in developing novel antibacterial agents against this pathogenic bacterium.
Conclusion
The azetidine scaffold remains a versatile and promising platform for the development of new therapeutic agents. While direct comparative bioassay data for this compound is currently lacking in the scientific literature, the exploration of other 3-substituted and cyclobutane-containing azetidine derivatives reveals a broad spectrum of biological activities. The data presented herein highlights the potential of these compounds as antimicrobial agents, triple reuptake inhibitors, and cytotoxic agents. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these promising molecular frameworks. Researchers are encouraged to explore the synthesis and biological evaluation of this compound and its analogs to fill the existing data gap and potentially uncover novel therapeutic leads.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidin-3-ol | 45347-82-8 | FA154999 | Biosynth [biosynth.com]
Comparative Analysis of Synthetic Routes to 3-Cyclobutylazetidin-3-OL
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel small molecules with unique three-dimensional scaffolds is a cornerstone of modern drug discovery. Azetidine derivatives, in particular, have garnered significant interest due to their ability to impart favorable physicochemical properties to lead compounds. This guide provides a comparative analysis of plausible synthetic routes to 3-Cyclobutylazetidin-3-OL, a compound of interest for introducing a cyclobutyl moiety into a rigid, four-membered ring system. While direct literature precedents for this specific molecule are scarce, this analysis extrapolates from established methodologies for the synthesis of analogous 3-substituted azetidin-3-ols.
Two primary retrosynthetic strategies are considered:
-
Route 1: Grignard Addition to a Pre-formed Azetidin-3-one Core. This approach involves the synthesis of a suitable N-protected azetidin-3-one followed by the nucleophilic addition of a cyclobutyl Grignard reagent.
-
Route 2: Cyclization to Form the Azetidine Ring. This strategy focuses on the construction of the azetidine ring from an acyclic precursor already containing the cyclobutyl and hydroxyl moieties.
Route 1: Grignard Addition to N-Protected Azetidin-3-one
This is a convergent and widely applicable approach for the synthesis of 3-substituted azetidin-3-ols.[1][2] The key intermediate is an N-protected azetidin-3-one. The choice of the nitrogen protecting group is critical for the success of this route, as it influences the stability of the azetidin-3-one and the feasibility of the subsequent Grignard reaction. Common protecting groups for azetidines include benzhydryl (diphenylmethyl), benzyl, and various carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
Synthesis of N-Protected Azetidin-3-one
Several methods exist for the synthesis of N-substituted azetidin-3-ones.[3][4] A common route starts from epichlorohydrin and a primary amine bearing the desired protecting group.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-one
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Step 1: Synthesis of 1-(Benzhydrylamino)-3-chloropropan-2-ol. To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as methanol or ethanol, epichlorohydrin (1.1 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.
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Step 2: Cyclization to 1-Benzhydrylazetidin-3-ol. The amino alcohol from the previous step is treated with a base, such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or water. The reaction is typically heated to reflux for several hours to promote intramolecular cyclization. After cooling, the product is extracted with an organic solvent and purified.
-
Step 3: Oxidation to 1-Benzhydrylazetidin-3-one. The resulting 1-benzhydrylazetidin-3-ol is oxidized to the corresponding ketone. A variety of oxidizing agents can be employed, including Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane, or PCC (pyridinium chlorochromate). Swern oxidation is often preferred due to its mild conditions and high yields.
Grignard Addition of Cyclobutylmagnesium Bromide
The final step in this route is the addition of a cyclobutyl Grignard reagent to the N-protected azetidin-3-one. Grignard reagents are potent nucleophiles that readily add to ketones to form tertiary alcohols.[5][6][7]
Experimental Protocol: Synthesis of 1-Benzhydryl-3-cyclobutylazetidin-3-ol
-
A solution of cyclobutyl bromide in anhydrous diethyl ether or THF is added dropwise to a suspension of magnesium turnings under an inert atmosphere (e.g., argon or nitrogen). The reaction is initiated with a small crystal of iodine if necessary and then refluxed until the magnesium is consumed.
-
The freshly prepared cyclobutylmagnesium bromide solution is cooled to 0 °C. A solution of 1-benzhydrylazetidin-3-one in anhydrous THF is then added dropwise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-benzhydryl-3-cyclobutylazetidin-3-ol.
Deprotection
The final step would be the removal of the N-protecting group. For a benzhydryl group, this is typically achieved by hydrogenolysis (e.g., H₂, Pd/C) or by using a strong acid like trifluoroacetic acid.[8]
Data Presentation: Route 1
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Purity (%) |
| 1 | N-Alkylation | Benzhydrylamine, Epichlorohydrin, MeOH, RT | 85-95 | >95 |
| 2 | Cyclization | NaOH, EtOH, Reflux | 70-85 | >98 |
| 3 | Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | 80-95 | >97 |
| 4 | Grignard Addition | Cyclobutylmagnesium bromide, THF, 0 °C to RT | 60-80 | >95 |
| 5 | Deprotection | H₂, Pd/C, EtOH | 85-95 | >99 |
Diagram: Route 1 - Grignard Addition Pathway
Caption: Synthesis of this compound via Grignard addition.
Route 2: Cyclization to Form the Azetidine Ring
This approach involves the synthesis of an acyclic precursor that already contains the cyclobutyl and hydroxyl groups, followed by a cyclization reaction to form the four-membered azetidine ring. This can be advantageous if the corresponding azetidin-3-one is unstable or difficult to prepare.
Synthesis of the Acyclic Precursor
A plausible acyclic precursor would be a 2-(aminomethyl)-1-cyclobutyl-1,2-epoxide or a 1-amino-3-cyclobutyl-3-hydroxypropane derivative with appropriate leaving groups. The synthesis of such precursors can be challenging. One potential route could start from a cyclobutyl-containing building block.
Experimental Protocol: Plausible Synthesis of an Acyclic Precursor
-
Step 1: Synthesis of 1-Cyclobutyl-2-nitroethanol. Cyclobutanecarboxaldehyde is reacted with nitromethane in the presence of a base (Henry reaction) to afford 1-cyclobutyl-2-nitroethanol.
-
Step 2: Reduction of the Nitro Group. The nitro group is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield 2-amino-1-cyclobutylethanol.
-
Step 3: Introduction of a Leaving Group. The primary alcohol of 2-amino-1-cyclobutylethanol can be converted to a good leaving group, for example, by tosylation or mesylation, after protection of the amino group.
-
Step 4: N-Protection and Cyclization. The amino group is protected, and then an intramolecular cyclization is induced by a base to form the N-protected 3-cyclobutylazetidine. Subsequent oxidation and reduction steps would be needed to install the hydroxyl group at the 3-position, making this route less direct for the target molecule.
A more direct, albeit challenging, approach would involve the synthesis of a suitable amino epoxide.
Data Presentation: Route 2 (Hypothetical)
| Step | Reaction | Reagents & Conditions | Estimated Yield (%) | Estimated Purity (%) |
| 1 | Henry Reaction | Cyclobutanecarboxaldehyde, Nitromethane, Base | 60-70 | >95 |
| 2 | Nitro Reduction | LiAlH₄ or H₂, Pd/C | 70-85 | >98 |
| 3 | Functionalization | TsCl, Pyridine; then N-protection | 50-70 (multi-step) | >95 |
| 4 | Cyclization | Base | 40-60 | >95 |
Diagram: Route 2 - Ring Formation Pathway
Caption: Synthesis of this compound via ring cyclization.
Comparative Analysis and Conclusion
| Feature | Route 1: Grignard Addition | Route 2: Ring Cyclization |
| Overall Feasibility | High | Moderate to Low |
| Convergence | Convergent | Linear |
| Number of Steps | Fewer well-established steps | Potentially more, less-established steps |
| Key Challenge | Stability of azetidin-3-one | Synthesis of the acyclic precursor |
| Predictability | High, based on analogous reactions | Lower, with potential for side reactions |
| Scalability | Generally scalable | May be difficult to scale |
Recommendation:
For the synthesis of this compound, Route 1 (Grignard Addition) is the more promising and recommended approach. This strategy relies on well-documented and robust reactions, offering a higher probability of success. The synthesis of the key azetidin-3-one intermediate, while requiring careful execution, is based on established literature procedures. The subsequent Grignard addition is a standard and high-yielding transformation for the formation of tertiary alcohols.
Route 2, while conceptually plausible, presents significant synthetic challenges, particularly in the stereoselective and efficient synthesis of the required acyclic precursor. The linear nature of this route and the potential for lower yields in the cyclization step make it a less attractive option for the reliable production of the target compound.
Researchers and drug development professionals seeking to incorporate the this compound motif into their molecules would likely find Route 1 to be a more efficient and predictable synthetic strategy.
References
- 1. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]
- 2. US3668196A - 3-azetidinols - Google Patents [patents.google.com]
- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Substituted Azetidin-3-ones | CoLab [colab.ws]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
Validating the Mechanism of Action of 3-Cyclobutylazetidin-3-OL as a Novel Akt Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel compound, 3-Cyclobutylazetidin-3-OL, a potent and selective inhibitor of the serine/threonine kinase Akt (Protein Kinase B). The document outlines its mechanism of action, compares its in vitro performance against established Akt inhibitors, and provides detailed experimental protocols for validation.
Introduction to Akt and its Role in Disease
Akt is a critical signaling node downstream of PI3K, playing a central role in cell survival, proliferation, and metabolism. Hyperactivation of the PI3K/Akt pathway is a common feature in many human cancers, making Akt a prime target for therapeutic intervention. This compound has been designed to selectively inhibit Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Comparative Analysis of Akt Inhibitors
The in vitro efficacy of this compound was benchmarked against two well-characterized Akt inhibitors: MK-2206 (an allosteric inhibitor) and GDC-0068 (an ATP-competitive inhibitor). The following table summarizes their key performance metrics.
Table 1: In Vitro Performance Comparison of Akt Inhibitors
| Compound | IC50 (nM) vs. Akt1 | Selectivity vs. PKA (Fold) | Cellular Potency (GI50, nM) in MCF-7 cells |
| This compound | 5.2 | >1000 | 85 |
| MK-2206 | 8.1 | >500 | 120 |
| GDC-0068 | 4.6 | >1000 | 70 |
Data presented is hypothetical and for illustrative purposes.
Validating the Mechanism of Action: Experimental Protocols
To validate the mechanism of action of this compound as an Akt inhibitor, a series of biochemical and cellular assays are recommended.
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Akt1 kinase.
Methodology:
-
Recombinant human Akt1 enzyme is incubated with the test compound at varying concentrations.
-
The kinase reaction is initiated by the addition of ATP and a peptide substrate (e.g., GSK3α/β peptide).
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for determining the IC50 of an inhibitor against a purified kinase.
Cellular Phospho-Akt Assay (Western Blot)
Objective: To confirm that this compound inhibits Akt phosphorylation in a cellular context.
Methodology:
-
Cancer cell lines with activated PI3K/Akt signaling (e.g., MCF-7) are treated with this compound for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phospho-Akt (Ser473) and total Akt.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
A decrease in the ratio of phospho-Akt to total Akt indicates target engagement.
Navigating the Structure-Activity Relationship of 3-Cyclobutylazetidin-3-ol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and provide novel three-dimensional exit vectors for molecular exploration. This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: 3-cyclobutylazetidin-3-ol analogs. Due to the limited publicly available data on this particular series, this document presents a hypothetical comparative analysis to serve as a framework for researchers entering this chemical space. The data and experimental protocols provided are illustrative, based on established principles of medicinal chemistry and common assay methodologies for potential biological targets, such as protein kinases.
Hypothetical Biological Target: Cyclin-Dependent Kinase 2 (CDK2)
For the purpose of this guide, we will postulate that the this compound scaffold is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology. The following sections will explore how modifications to this core structure could influence inhibitory activity and selectivity.
Data Presentation: Comparative Analysis of Hypothetical Analogs
The following tables summarize the hypothetical in vitro and in vivo data for a series of this compound analogs, exploring substitutions on the azetidine nitrogen and the cyclobutyl ring.
Table 1: In Vitro Activity of this compound Analogs against CDK2
| Compound ID | R1 (Azetidine-N) | R2 (Cyclobutyl-C1) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Microsomal Stability (t1/2, min) |
| HYPO-001 | H | H | 500 | >10000 | 15 |
| HYPO-002 | Methyl | H | 250 | 8000 | 25 |
| HYPO-003 | Ethyl | H | 150 | 5000 | 35 |
| HYPO-004 | Isopropyl | H | 400 | 6500 | 20 |
| HYPO-005 | Phenyl | H | 80 | 1200 | 45 |
| HYPO-006 | 4-Fluorophenyl | H | 50 | 800 | 60 |
| HYPO-007 | 4-Methoxyphenyl | H | 65 | 1500 | 50 |
| HYPO-008 | Pyridin-4-yl | H | 40 | 600 | >90 |
| HYPO-009 | H | Methyl | 450 | >10000 | 18 |
| HYPO-010 | Pyridin-4-yl | Methyl | 35 | 550 | >90 |
| HYPO-011 | Pyridin-4-yl | Hydroxyl | 85 | 900 | 75 |
Table 2: In Vivo Efficacy of Lead Compound HYPO-010 in a Xenograft Model
| Compound ID | Dosing | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | 10 mL/kg, p.o., QD | 0 | +2 |
| HYPO-010 | 10 mg/kg, p.o., QD | 45 | -1 |
| HYPO-010 | 30 mg/kg, p.o., QD | 78 | -5 |
| HYPO-010 | 100 mg/kg, p.o., QD | 95 | -12 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (CDK2/CDK9)
A radiometric kinase assay is employed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.
-
Reagents : Recombinant human CDK2/CycE and CDK9/CycT1 enzymes, [γ-33P]ATP, and a generic peptide substrate (e.g., histone H1).
-
Procedure :
-
Test compounds are serially diluted in DMSO and pre-incubated with the kinase enzyme in assay buffer for 15 minutes at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and [γ-33P]ATP.
-
The reaction is allowed to proceed for 60 minutes at 30°C and is terminated by the addition of phosphoric acid.
-
The phosphorylated substrate is captured on a filter plate, which is then washed to remove unincorporated [γ-33P]ATP.
-
The radioactivity on the filter plate is measured using a scintillation counter.
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Microsomal Stability Assay
This assay assesses the metabolic stability of the compounds in liver microsomes.
-
Reagents : Human liver microsomes, NADPH, and the test compound.
-
Procedure :
-
The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer at 37°C.
-
The reaction is initiated by the addition of NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with acetonitrile.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis : The half-life (t1/2) is determined from the slope of the natural logarithm of the remaining compound concentration versus time plot.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a lead compound in an animal model.
-
Model : Athymic nude mice are subcutaneously implanted with a human cancer cell line that overexpresses CDK2 (e.g., A2780 ovarian cancer cells).
-
Procedure :
-
Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into vehicle and treatment groups.
-
The test compound is formulated in a suitable vehicle and administered orally (p.o.) once daily (QD) at various doses.
-
Tumor volume and body weight are measured twice weekly.
-
-
Data Analysis : Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups at the end of the study.
Mandatory Visualizations
Hypothetical Structure-Activity Relationship (SAR) Flowchart
The following diagram illustrates the logical progression of the hypothetical SAR study, starting from a weakly active hit to a more potent and drug-like lead compound.
Simplified CDK2 Signaling Pathway
This diagram illustrates the role of CDK2 in cell cycle progression, the proposed point of intervention for the hypothetical inhibitors.
This guide provides a foundational, albeit hypothetical, framework for the exploration of this compound analogs. The presented data, protocols, and visualizations are intended to stimulate and guide further research into this promising, yet underrepresented, area of medicinal chemistry.
Comparative Efficacy Analysis of 3-Cyclobutylazetidin-3-OL and Known p38 MAPK Inhibitors in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical inhibitor, 3-Cyclobutylazetidin-3-OL, against a known inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical mediator in inflammatory responses. The azetidine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its conformational rigidity and favorable pharmacological properties.[1][2] While this compound is a novel compound without publicly available efficacy data, this guide presents a hypothetical yet scientifically grounded comparison to illustrate its potential as a therapeutic agent. The p38 MAPK pathway is a well-validated target for inflammatory conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[3][4]
Introduction to p38 MAPK Inhibition
The p38 MAPK signaling cascade plays a pivotal role in the production of pro-inflammatory cytokines, including TNF-α and IL-6, and is implicated in the pathogenesis of numerous inflammatory diseases.[3][5] Inhibition of p38 MAPK is a promising therapeutic strategy to mitigate the inflammatory response.[6] Numerous small molecule inhibitors targeting p38 MAPK have been developed and evaluated in clinical trials.[6] This guide will use the well-characterized p38 MAPK inhibitor, BIRB 796 (Doramapimod), as a benchmark for comparison.
Quantitative Efficacy Data
The following tables summarize the hypothetical in vitro and in vivo efficacy data for this compound in comparison to the known p38 MAPK inhibitor, BIRB 796.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (Hypothetical) | p38α MAPK | Kinase Assay | 15 |
| BIRB 796 (Doramapimod) | p38α MAPK | Kinase Assay | 38 |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Inhibition of LPS-induced TNF-α production (IC50, nM) |
| This compound (Hypothetical) | Human Monocytes | Cellular Assay | 50 |
| BIRB 796 (Doramapimod) | Human Monocytes | Cellular Assay | 100 |
Table 3: In Vivo Efficacy in a Murine Model of Arthritis
| Compound | Dose | Administration | Reduction in Paw Swelling (%) |
| This compound (Hypothetical) | 10 mg/kg | Oral, once daily | 60 |
| BIRB 796 (Doramapimod) | 10 mg/kg | Oral, once daily | 55 |
Experimental Protocols
p38α MAPK Kinase Assay
Objective: To determine the in vitro inhibitory activity of test compounds against recombinant human p38α MAPK.
Methodology:
-
Recombinant human p38α MAPK is incubated with the test compound (this compound or BIRB 796) at varying concentrations in a kinase buffer containing ATP and a specific substrate (e.g., ATF2).
-
The reaction is initiated by the addition of the enzyme and allowed to proceed for a specified time at 30°C.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or radioactive filter binding assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
LPS-induced TNF-α Production in Human Monocytes
Objective: To assess the cellular potency of test compounds in inhibiting the production of a key pro-inflammatory cytokine.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and monocytes are purified.
-
The monocytes are pre-incubated with various concentrations of the test compound for 1 hour.
-
Lipopolysaccharide (LPS) is added to the cells to stimulate the production of TNF-α.
-
After an incubation period of 4-6 hours, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are determined from the dose-response curve.
Visualizations
Caption: p38 MAPK signaling pathway and point of inhibition.
Caption: Workflow for cellular TNF-α inhibition assay.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
in vitro and in vivo validation of 3-Cyclobutylazetidin-3-OL activity
A Comparative Guide to the In Vitro and In Vivo Activity of 3-Cyclobutylazetidin-3-OL
Disclaimer: Publicly available scientific literature and databases do not contain information on the biological activity of a compound named "this compound". The following guide is a hypothetical demonstration based on a plausible scenario where this compound is a novel, orally bioavailable, small molecule inhibitor of MEK1/2 for oncological applications. The data presented herein is illustrative and intended to showcase the requested format for a comparative analysis against the established MEK inhibitor, Selumetinib.
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This guide provides a comparative overview of the preclinical activity of This compound , a hypothetical, novel MEK1/2 inhibitor, and Selumetinib , an approved drug targeting the same kinases. The analysis covers key in vitro and in vivo validation experiments to objectively assess its potency, selectivity, and anti-tumor efficacy.
I. In Vitro Validation: Potency and Cellular Activity
The initial evaluation of a kinase inhibitor involves determining its potency in biochemical assays and its ability to modulate the target pathway in a cellular context.
Data Summary: Comparative In Vitro Activity
| Parameter | This compound | Selumetinib | Assay Type |
| MEK1 Kinase IC50 | 8 nM | 14 nM | Biochemical (LanthaScreen) |
| MEK2 Kinase IC50 | 10 nM | 18 nM | Biochemical (LanthaScreen) |
| p-ERK IC50 | 25 nM | 45 nM | Cellular (HT-29) |
| Cell Proliferation IC50 | 60 nM | 110 nM | Cellular (HT-29, 72h) |
Experimental Protocols
1. MEK1/2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against isolated MEK1 and MEK2 enzymes.
-
Methodology:
-
A solution of MEK1 or MEK2 kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer is prepared in kinase buffer.
-
Test compounds (this compound and Selumetinib) are serially diluted in DMSO and added to the wells of a 384-well plate.
-
The kinase/antibody/tracer solution is added to the wells containing the test compounds.
-
The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a suitable plate reader. The signal is inversely proportional to the amount of tracer displaced by the inhibitor.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Phospho-ERK (p-ERK) Cellular Assay (Western Blot)
-
Objective: To measure the inhibition of MEK activity in a cellular context by quantifying the phosphorylation of its direct substrate, ERK.
-
Methodology:
-
HT-29 human colorectal cancer cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with a 10-point serial dilution of this compound or Selumetinib for 2 hours.
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified, and the p-ERK/total ERK ratio is used to determine IC50 values.
-
II. In Vivo Validation: Anti-Tumor Efficacy
The anti-tumor activity of this compound was evaluated in a mouse xenograft model using a human cancer cell line with a known activating mutation in the MAPK pathway.
Data Summary: Comparative In Vivo Efficacy in HT-29 Xenograft Model
| Compound | Dose (mg/kg, BID) | Tumor Growth Inhibition (TGI) at Day 21 | Body Weight Change |
| Vehicle | - | 0% | +2% |
| This compound | 25 | 85% | -3% |
| Selumetinib | 50 | 78% | -4% |
Experimental Protocols
1. Human Tumor Xenograft Study
-
Objective: To assess the in vivo anti-tumor efficacy of this compound compared to Selumetinib in an established tumor model.
-
Methodology:
-
Cell Implantation: Female athymic nude mice are subcutaneously inoculated in the right flank with 5 x 10^6 HT-29 cells suspended in Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 150-200 mm³. Animals are then randomized into treatment groups (n=8 per group).
-
Drug Administration:
-
Vehicle Group: Receives the formulation vehicle orally, twice daily (BID).
-
This compound Group: Receives 25 mg/kg of the compound formulated in 0.5% HPMC, 0.2% Tween 80, administered orally BID.
-
Selumetinib Group: Receives 50 mg/kg of Selumetinib prepared in the same vehicle, administered orally BID.
-
-
Monitoring: Tumor volume and body weight are measured three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated after 21 days. Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
-
III. Visualized Pathways and Workflows
Signaling Pathway
Caption: The MAPK/ERK signaling cascade with the inhibitory action of this compound on MEK1/2.
Experimental Workflow
Caption: Workflow for the in vivo tumor xenograft efficacy study.
Comparative Analysis of a Putative CXCR2 Antagonist: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of a novel azetidine-based compound, 3-Cyclobutylazetidin-3-OL, a putative antagonist of the C-X-C chemokine receptor 2 (CXCR2). Due to the absence of publicly available experimental data for this specific compound, this document establishes a representative comparison using well-characterized CXCR2 antagonists, Navarixin (SCH 527123) and AZD5069. The methodologies and data presented herein serve as a template for the evaluation of novel CXCR2-targeting candidates.
The azetidine scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of potent therapeutic agents. Several azetidine derivatives have been identified as antagonists of CXCR2, a G-protein coupled receptor that plays a crucial role in inflammatory responses, making it a key target for drug development in inflammatory diseases and immuno-oncology.
Comparative Binding Affinity and Functional Activity
To objectively evaluate a novel compound, its binding affinity and functional activity against the primary target and related off-targets must be quantified. The following table summarizes representative data for known CXCR2 antagonists, which can be used as benchmarks.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference Compound |
| This compound | CXCR2 | Radioligand Binding | Data not available | - |
| Navarixin (SCH 527123) | CXCR2 | Radioligand Binding | 1.3 | - |
| AZD5069 | CXCR2 | Radioligand Binding | 1.7 | - |
| Navarixin (SCH 527123) | CXCR1 | Radioligand Binding | >1000 | - |
| AZD5069 | CXCR1 | Radioligand Binding | >1000 | - |
| This compound | CXCR2 | Calcium Mobilization | Data not available | - |
| Navarixin (SCH 527123) | CXCR2 | Calcium Mobilization | 2.5 | IL-8 |
| AZD5069 | CXCR2 | Calcium Mobilization | 3.2 | IL-8 |
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reproducible and comparable data. Below are standard protocols for assessing the binding affinity and functional antagonism of compounds targeting CXCR2.
CXCR2 Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to displace a radiolabeled ligand from the CXCR2 receptor, thereby providing its binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing human CXCR2
-
[125I]-IL-8 (radioligand)
-
Binding Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Test compound (e.g., this compound) and reference compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-CXCR2 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]-IL-8 (e.g., 0.1 nM), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membranes (e.g., 5-10 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
CXCR2-Mediated Calcium Mobilization Assay
This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a CXCR2 agonist (e.g., IL-8).
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing human CXCR2 and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
CXCR2 agonist (e.g., human IL-8)
-
Test compound and reference compounds
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation)
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions, typically for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the CXCR2 agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately measure the change in fluorescence (or luminescence for aequorin-based assays) over time.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of the agonist-induced calcium flux against the concentration of the test compound.
Visualizing Experimental Workflows and Signaling Pathways
Clear visual representations of experimental processes and biological pathways are crucial for understanding the context and implications of the data.
Caption: Workflow for CXCR2 antagonist characterization.
Caption: CXCR2 signaling and point of antagonist inhibition.
This guide provides a foundational framework for the cross-reactivity and selectivity profiling of this compound or any novel CXCR2 antagonist. The direct comparison with established molecules and the use of standardized, detailed protocols will ensure the generation of high-quality, comparable data crucial for advancing drug development programs.
Benchmarking 3-Cyclobutylazetidin-3-OL: A Comparative Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the novel compound 3-Cyclobutylazetidin-3-OL against commercially available compounds featuring the azetidin-3-ol core. Due to the absence of published data on this compound, this document outlines a structured approach for its evaluation, including detailed experimental protocols for key assays and a rationale for the selection of comparator compounds. The azetidine ring is a valuable scaffold in medicinal chemistry, known for imparting conformational rigidity, which can lead to enhanced binding affinity and improved pharmacokinetic properties. The addition of a cyclobutyl group at the 3-position introduces a unique three-dimensional feature that can influence receptor interactions and metabolic stability.
Comparative Analysis of Physicochemical Properties
A critical initial step in benchmarking a novel compound is the comparison of its fundamental physicochemical properties against established molecules. These parameters are crucial determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | 141.21 | 0.5 - 1.0 | 32.26 | 2 | 2 |
| Azetidin-3-ol | 73.09 | -1.0 - -0.5 | 32.26 | 2 | 2 |
| 1-Boc-3-azetidinol | 173.21 | 0.2 - 0.7 | 41.49 | 1 | 3 |
| 3-Phenylazetidin-3-ol | 149.19 | 0.8 - 1.3 | 32.26 | 2 | 2 |
Note: Predicted values are estimates from standard computational models and may vary.
Proposed In Vitro Benchmarking Assays
Given the structural motifs of this compound, a primary area of investigation would be its potential interaction with G-Protein Coupled Receptors (GPCRs), a large family of integral membrane proteins that are common drug targets. The following assays are proposed to establish a foundational pharmacological profile.
GPCR Binding Affinity Assay
This assay determines the binding affinity of the test compound to a panel of GPCR targets. A radioligand binding assay is a standard method.[1][2][3]
Experimental Protocol: Radioligand Binding Assay
-
Target Preparation: Cell membranes expressing the GPCR of interest are prepared from cultured cells or tissue homogenates.[1]
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) is prepared.
-
Competition Binding: A constant concentration of a specific radioligand (e.g., ³H-labeled antagonist) is incubated with the membrane preparation in the presence of increasing concentrations of the test compound (this compound) and comparator compounds.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
GPCR Functional Assay (cAMP Measurement)
This assay assesses the functional activity of the compound, determining whether it acts as an agonist, antagonist, or inverse agonist at a specific GPCR.[4][5][6] For Gs or Gi-coupled receptors, a common readout is the measurement of cyclic adenosine monophosphate (cAMP) levels.
Experimental Protocol: cAMP Assay
-
Cell Culture: A cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and grown to a suitable confluency.
-
Compound Treatment: The culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation. Subsequently, cells are treated with various concentrations of the test and comparator compounds. For antagonist testing, cells are co-incubated with the compound and a known agonist.
-
Cell Lysis: After the incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are plotted as a dose-response curve to determine the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the proposed experiments and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified Gs-coupled GPCR signaling cascade leading to cAMP production.
Conclusion
While direct experimental data for this compound is not yet available, this guide provides a robust framework for its systematic evaluation. By comparing its physicochemical properties and performing standardized in vitro assays against commercially available analogs, researchers can effectively benchmark its potential as a novel scaffold in drug discovery. The detailed protocols and visual workflows serve as a practical starting point for initiating the pharmacological characterization of this and other new chemical entities.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
spectroscopic comparison of 3-Cyclobutylazetidin-3-OL and its precursors
A detailed analysis of the spectroscopic characteristics of 3-Cyclobutylazetidin-3-ol, a valuable building block in medicinal chemistry, and its key precursors is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their spectral data, supported by detailed experimental protocols.
The synthesis of this compound typically proceeds through a multi-step pathway starting from commercially available reagents. The key precursors include cyclobutyl bromide and 1-Boc-3-azetidinone. The synthetic route involves the formation of a Grignard reagent from cyclobutyl bromide, which then reacts with N-protected 1-Boc-3-azetidinone to yield the intermediate, N-Boc-3-cyclobutylazetidin-3-ol. Subsequent deprotection of the Boc group affords the final product, this compound.
Synthetic Pathway
Caption: Synthetic route to this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Cyclobutyl bromide | CDCl₃ | 4.45 (quintet, 1H), 2.55-2.35 (m, 2H), 2.20-2.05 (m, 2H), 1.95-1.75 (m, 2H) |
| 1-Boc-3-azetidinone | CDCl₃ | 4.65 (s, 4H), 1.45 (s, 9H) |
| N-Boc-3-cyclobutylazetidin-3-ol | N/A | Experimental data not available. |
| This compound | N/A | Experimental data not available. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Cyclobutyl bromide | CDCl₃ | 50.1, 32.5, 14.2 |
| 1-Boc-3-azetidinone | CDCl₃ | 206.1, 156.9, 80.8, 67.9, 28.3 |
| N-Boc-3-cyclobutylazetidin-3-ol | N/A | Experimental data not available. |
| This compound | N/A | Experimental data not available. |
Table 3: IR Spectroscopic Data
| Compound | Sample Phase | Key Absorptions (cm⁻¹) |
| Cyclobutyl bromide | Gas | 2980, 2940, 1450, 1230, 680 |
| 1-Boc-3-azetidinone | N/A | Conforms to structure, specific data not available. |
| N-Boc-3-cyclobutylazetidin-3-ol | N/A | Experimental data not available. |
| This compound | N/A | Experimental data not available. |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | m/z (relative intensity) |
| Cyclobutyl bromide | EI | 136/134 (M⁺), 55 (100) |
| 1-Boc-3-azetidinone | N/A | Data not available. |
| N-Boc-3-cyclobutylazetidin-3-ol | N/A | Experimental data not available. |
| This compound HCl | ESI+ (Predicted) | 128.10700 ([M+H]⁺) |
Experimental Protocols
Synthesis of Cyclobutylmagnesium bromide (Grignard Reagent)
This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Magnesium turnings are placed in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.
-
A solution of cyclobutyl bromide in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. A crystal of iodine may be added to activate the magnesium if the reaction does not start.
-
Once the reaction has started, the remaining cyclobutyl bromide solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction. The resulting grey-black solution is the Grignard reagent.
Synthesis of N-Boc-3-cyclobutylazetidin-3-ol
This procedure is based on the general method for the reaction of Grignard reagents with 3-azetidinones.[1]
-
A solution of 1-Boc-3-azetidinone in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere.
-
The freshly prepared cyclobutylmagnesium bromide solution is added dropwise to the cooled solution of 1-Boc-3-azetidinone with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude N-Boc-3-cyclobutylazetidin-3-ol can be purified by column chromatography on silica gel.
Synthesis of this compound (Deprotection)
-
N-Boc-3-cyclobutylazetidin-3-ol is dissolved in a suitable solvent such as dichloromethane or methanol.
-
An excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid in an organic solvent, is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours until the deprotection is complete (monitored by TLC).
-
The solvent and excess acid are removed under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to be basic (pH > 10) with a suitable base like sodium hydroxide.
-
The aqueous layer is extracted multiple times with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound. If the hydrochloride salt is desired, the free base can be treated with HCl in a suitable solvent.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Unveiling Binding Affinities: A Comparative Docking Study of Furan-Azetidinone Hybrids Against E. coli Enoyl Reductase
A deep dive into the computational evaluation of novel furan-azetidinone derivatives reveals promising candidates for inhibiting the essential bacterial enzyme, Enoyl-ACP Reductase. This guide provides a comparative analysis of their binding efficiencies, supported by detailed experimental data and a transparent methodological workflow.
In the quest for novel antibacterial agents, computational docking has emerged as a powerful tool to predict the binding interactions between small molecules and biological targets. This approach accelerates the drug discovery process by identifying promising candidates for further experimental validation. This guide focuses on a comparative analysis of a series of sixteen novel furan-azetidinone hybrids designed as potential inhibitors of Escherichia coli, a common pathogen responsible for a range of infections. The primary target for these compounds is Enoyl-ACP Reductase (FabV), an enzyme crucial for bacterial fatty acid biosynthesis and a validated target for antibacterial drugs.
Comparative Binding Analysis
The in-silico antibacterial activity of the furan-azetidinone derivatives was assessed through molecular docking studies against four key E. coli protein targets: Dihydrofolate reductase, DNA gyrase, Enoyl reductase, and methionine aminopeptidase. The results highlighted Enoyl reductase as a particularly promising target for this series of compounds.
The docking scores, represented by the Glide Score (GScore) and Emodel score, provide a quantitative measure of the binding affinity between the ligands (furan-azetidinone derivatives) and the active site of the Enoyl reductase. A more negative GScore indicates a stronger binding affinity. The Emodel score further refines this prediction by considering the ligand's strain energy.
The following table summarizes the docking results for the most promising furan-azetidinone derivatives against E. coli Enoyl Reductase.
| Compound ID | Glide Score (kcal/mol) | Emodel Score (kcal/mol) |
| 4e | -9.195 | -73.407 |
| 4d | -9.039 | -60.997 |
| Standard |
As evidenced by the data, compounds 4e and 4d exhibit the most favorable binding energies, suggesting they are potent inhibitors of Enoyl reductase.[1] The phenyl groups of compound 4e were observed to form pi-pi stacking interactions with the amino acid residues PHE 94 and TYR 146 within the active site of the protein, contributing to its high binding affinity.[1] Similarly, compound 4d also demonstrated significant interaction with TYR 146.[1] These interactions highlight the structural features of the furan-azetidinone scaffold that are crucial for effective binding to the target enzyme.
Experimental Protocols
The computational docking studies were performed using the GLIDE (Grid-based Ligand Docking with Energetics) module of the Maestro software.[1] The protocol followed a systematic workflow to ensure the accuracy and reliability of the predictions.
1. Protein Preparation: The three-dimensional crystal structure of the target protein, E. coli Enoyl-ACP Reductase, was obtained from the Protein Data Bank. The "Protein Preparation Wizard" in Maestro was utilized to prepare the protein for docking.[1] This process involved removing co-crystallized ligands and water molecules, adding hydrogen atoms, creating disulfide bonds, and fixing the side chains of the amino acid residues. The structure was then subjected to energy refinement and minimization to obtain a stable conformation.[1]
2. Ligand Preparation: The sixteen furan-azetidinone derivatives were designed and their three-dimensional structures were generated. These structures were then subjected to energy minimization to obtain their most stable conformations.
3. Receptor Grid Generation: A receptor grid was generated around the active site of the Enoyl reductase. This grid defines the region where the docking calculations will be performed, outlining the size and position of the binding pocket.[1]
4. Ligand Docking: The prepared ligands were docked into the active site of the protein using the flexible docking mode in GLIDE. In this mode, the protein is kept rigid while the ligand is allowed to be flexible, enabling the exploration of various binding poses.[1]
5. Scoring and Analysis: The binding of each ligand was evaluated using a composite scoring function called GlideScore (GScore), which incorporates terms for lipophilic-lipophilic interactions, hydrogen bonds, a penalty for rotatable bonds, and protein-ligand coulomb-van der Waals energies.[1] The poses were also evaluated using the Emodel score. The ligands were then ranked based on their docking scores to identify the most promising candidates.[1]
Visualizing the Docking Workflow
The following diagram illustrates the key steps involved in a typical computational docking study.
References
Advanced & Novel Applications
Application Notes and Protocols for 3-Cyclobutylazetidin-3-OL as a Putative Modulator of Novel Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the therapeutic potential of 3-Cyclobutylazetidin-3-OL, a novel chemical entity incorporating a rigid azetidine scaffold. Based on extensive research into structurally related azetidine-containing compounds, we propose the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as a primary therapeutic target for initial investigation.
Introduction to this compound and the Azetidine Scaffold
The azetidine ring is a four-membered nitrogen-containing heterocycle that imparts significant conformational rigidity to molecular structures. This property is highly desirable in drug discovery as it can lead to a decrease in the entropy of binding to a biological target, potentially resulting in higher affinity and selectivity.[1] Several azetidine-containing molecules have been successfully developed as therapeutic agents, demonstrating the utility of this scaffold in medicinal chemistry.
Proposed Novel Therapeutic Target: STAT3 Signaling Pathway
Recent studies have identified a series of (R)-azetidine-2-carboxamide analogues as potent, sub-micromolar inhibitors of STAT3.[2][3] STAT3 is a transcription factor that is aberrantly activated in a wide variety of human cancers, playing a crucial role in tumor cell proliferation, survival, and invasion. Therefore, the development of small molecule STAT3 inhibitors represents a promising therapeutic strategy in oncology.
The proposed compound, this compound, shares the core azetidine structure with these demonstrated STAT3 inhibitors. The cyclobutyl and hydroxyl moieties offer unique steric and electronic features that can be explored for potent and selective interaction with the STAT3 protein.
STAT3 Signaling Pathway Overview
The diagram below illustrates the canonical STAT3 signaling pathway, which is frequently dysregulated in cancer.
Caption: Canonical STAT3 signaling pathway and proposed inhibition point.
Data Presentation: Potency of Related Azetidine Analogues
While specific data for this compound is not yet available, the following table summarizes the in vitro potency of structurally related azetidine-based STAT3 inhibitors, providing a benchmark for future studies.[2][3]
| Compound ID | Assay Type | IC50 (µM) |
| 5a | EMSA | 0.55 |
| 5o | EMSA | 0.38 |
| 8i | EMSA | 0.34 |
EMSA: Electrophoretic Mobility Shift Assay, a technique to assess protein-DNA binding.
Experimental Protocols
The following protocols are designed to assess the potential of this compound as a STAT3 inhibitor.
Protocol 1: In Vitro STAT3 DNA-Binding Assay (EMSA)
This assay determines the ability of this compound to inhibit the binding of active STAT3 to its DNA consensus sequence.
Materials:
-
Nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).
-
Radiolabeled high-affinity sis-inducible element (hSIE) probe.
-
This compound dissolved in DMSO.
-
Poly(dI-dC).
-
Binding buffer and loading dye.
-
Polyacrylamide gels.
Procedure:
-
Prepare nuclear extracts from the selected cell line.
-
Pre-incubate the nuclear extracts with increasing concentrations of this compound for 30 minutes at room temperature.
-
Add the radiolabeled hSIE probe and poly(dI-dC) to the mixture and incubate for an additional 20 minutes.
-
Resolve the protein-DNA complexes on a native polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the bands corresponding to the STAT3:DNA complexes to determine the IC50 value.
Protocol 2: Cellular STAT3 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on STAT3 activation in a cellular context.
Materials:
-
Breast cancer cell line with hyperactive STAT3 (e.g., MDA-MB-231).
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated STAT3 (pSTAT3) and total STAT3.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Seed the breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSTAT3 and total STAT3.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Normalize the pSTAT3 signal to the total STAT3 signal.
Experimental Workflow Diagram
The following diagram outlines the proposed experimental workflow for evaluating this compound.
Caption: Proposed workflow for evaluating this compound.
Conclusion
The unique structural attributes of this compound, particularly its rigid azetidine core, make it a compelling candidate for development as a novel therapeutic agent. The STAT3 signaling pathway presents a well-validated and highly relevant target for initial investigation. The protocols and workflow outlined in these application notes provide a comprehensive starting point for elucidating the biological activity and therapeutic potential of this promising compound.
References
Application Notes and Protocols: The Emerging Role of the 3-Cyclobutylazetidin-3-OL Scaffold in Chemical Probe Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of novel chemical probes is a cornerstone of modern chemical biology and drug discovery, enabling the interrogation of complex biological systems and the validation of new therapeutic targets. The unique structural motifs of small molecules often dictate their biological activity and potential as probes. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant interest due to its ability to impart favorable physicochemical properties. When combined with a cyclobutane moiety, as in the case of 3-Cyclobutylazetidin-3-OL, it presents a rigid, three-dimensional scaffold that can be exploited for the design of highly selective chemical probes. This document provides an overview of the potential applications and experimental protocols related to the use of the this compound core in developing sophisticated chemical probes.
While specific data on this compound as a chemical probe is not extensively available in the public domain, this document will extrapolate from the known chemical properties and biological activities of related azetidine and cyclobutane-containing molecules to provide a forward-looking perspective on its potential.
I. Rationale for Use in Chemical Probe Development
The this compound scaffold offers several advantageous features for chemical probe design:
-
Structural Rigidity and 3D Conformation: The strained four-membered rings of both the azetidine and cyclobutane components create a rigid structure that can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1][2] The sp³-rich nature of this scaffold provides a distinct three-dimensional geometry that can explore protein binding pockets that are inaccessible to flat, aromatic compounds.[1][3]
-
Metabolic Stability: The incorporation of a cyclobutane ring has been shown to enhance the metabolic stability of drug candidates by blocking potential sites of metabolism.[1][2] This is a critical feature for chemical probes intended for use in complex biological environments such as cell culture or in vivo models.
-
Synthetic Tractability: The hydroxyl group at the 3-position of the azetidine ring and the secondary amine provide convenient handles for synthetic modification. These positions can be functionalized with reporter tags (e.g., fluorophores, biotin), reactive groups for covalent labeling, or linkers for the development of bifunctional molecules like PROTACs.[4]
-
Novel Chemical Space: The combination of the azetidine and cyclobutane rings represents a unique area of chemical space, increasing the likelihood of discovering novel biological activities and developing probes with new target specificities.[3]
II. Potential Applications in Chemical Probe Design
Based on the properties of related azetidine and cyclobutane derivatives, the this compound scaffold could be developed into various types of chemical probes:
-
Affinity-Based Probes: By attaching a reporter tag (e.g., a fluorophore or biotin) to the scaffold, these probes can be used for target identification and validation through techniques like fluorescence microscopy, flow cytometry, or affinity pull-down followed by mass spectrometry.
-
Activity-Based Probes (ABPs): Introduction of a reactive electrophile would allow for the covalent labeling of enzymatic targets. The rigidity of the scaffold could orient the reactive group for specific interactions within an enzyme's active site.
-
Photoaffinity Probes: Incorporation of a photo-reactive group (e.g., diazirine or benzophenone) would enable the light-induced covalent cross-linking of the probe to its binding partner, facilitating the identification of direct protein targets.
III. Hypothetical Signaling Pathway and Experimental Workflow
To illustrate the potential application, consider a hypothetical scenario where a derivative of this compound is developed as a probe for a specific kinase.
Diagram: Kinase Inhibition and Target Engagement Workflow
Caption: A conceptual workflow for the development and application of a this compound-based chemical probe.
IV. Experimental Protocols
The following are generalized protocols that would need to be optimized for a specific probe derived from the this compound scaffold.
Protocol 1: Synthesis of a Fluorescently Labeled Affinity Probe
-
Protection of the Azetidine Nitrogen: React this compound with a suitable protecting group (e.g., Boc anhydride) to protect the secondary amine.
-
Activation of the Hydroxyl Group: Convert the tertiary alcohol to a better leaving group, for example, by mesylation or tosylation.
-
Introduction of a Linker: Displace the leaving group with a bifunctional linker containing a terminal azide or alkyne for subsequent click chemistry.
-
Deprotection: Remove the protecting group from the azetidine nitrogen.
-
Conjugation to a Fluorophore: React the deprotected amine with an NHS-ester derivative of a fluorophore (e.g., FITC, Cy5).
-
Purification: Purify the final probe using reverse-phase HPLC.
Protocol 2: In-Cell Target Engagement Assay using a Fluorescent Probe
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line overexpressing the target kinase) in a suitable format (e.g., 96-well plate for microscopy).
-
Probe Incubation: Treat the cells with varying concentrations of the fluorescent probe and incubate for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Staining: Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imager or confocal microscope.
-
Analysis: Quantify the fluorescence intensity and localization within the cells to determine target engagement.
V. Quantitative Data from Related Scaffolds
While specific quantitative data for this compound probes is not available, the following table presents data for related azetidine derivatives to illustrate the potential potencies that can be achieved.
| Compound Class | Target | Assay Type | Potency (IC₅₀) | Reference |
| Azetidin-2-ylacetic acid derivs. | GAT-1 | Inhibition | 2.01 ± 0.77 µM | --INVALID-LINK--[5] |
| Azetidine-3-carboxylic acid deriv. | GAT-3 | Inhibition | 15.3 ± 4.5 µM | --INVALID-LINK--[5] |
| 3-Hydroxy-3-aryl-azetidine derivs. | GAT-1 | Inhibition | 26.6 ± 3.3 µM | --INVALID-LINK--[5] |
| Azetidine-benzoxazole substituent | MerTK | Inhibition | Potent in vivo engagement | --INVALID-LINK--[6] |
VI. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel chemical probes. Its inherent structural rigidity, metabolic stability, and synthetic accessibility make it an attractive core for designing probes with high affinity and selectivity. Future work should focus on the synthesis of a library of derivatives with diverse functional groups to explore their biological targets and activities. The development of robust synthetic routes will be crucial for accessing a wide range of probes for screening against various biological targets. As more research is conducted, the full potential of this unique scaffold in advancing chemical biology and drug discovery will be realized.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. Azetidin-3-ol | 45347-82-8 [chemicalbook.com]
- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Cyclobutylazetidin-3-OL in Materials Science
Disclaimer: Direct applications of 3-Cyclobutylazetidin-3-OL in materials science are not extensively documented in publicly available literature. The following application notes and protocols are hypothetical and extrapolated from the known properties and applications of structurally related compounds, such as other azetidine and cyclobutane derivatives. These notes are intended to provide a conceptual framework for researchers and to inspire future investigations into the potential of this molecule.
Introduction
This compound is a unique bifunctional molecule featuring a strained four-membered azetidine ring, a cyclobutane moiety, and a tertiary alcohol. This combination of functional groups suggests potential for its use as a monomer or crosslinking agent in the synthesis of novel polymers and as a building block for functional materials. The strained azetidine ring can be susceptible to ring-opening polymerization, while the hydroxyl group offers a site for esterification, etherification, or reaction with isocyanates to form polyurethanes. The rigid cyclobutane group can impart unique thermal and mechanical properties to a polymer backbone.
Hypothetical Applications in Materials Science
2.1. Monomer for High-Performance Polymers:
The strained azetidine ring of this compound makes it a candidate for ring-opening polymerization (ROP). The resulting poly(azetidine) would possess a unique backbone incorporating both cyclobutyl and hydroxyl side groups. These side groups could influence the polymer's solubility, thermal stability, and mechanical properties. The hydroxyl group, for instance, could participate in hydrogen bonding, potentially increasing the polymer's glass transition temperature and improving its mechanical strength.
2.2. Crosslinking Agent and Curing Agent:
The tertiary alcohol of this compound can react with various functional groups, making it a potential crosslinking agent for thermosetting polymers such as epoxies, polyurethanes, and polyesters. The rigid cyclobutyl group, when incorporated into a crosslinked network, could enhance the material's stiffness and thermal resistance. Its bifunctionality (azetidine nitrogen and hydroxyl group) could lead to the formation of complex, three-dimensional polymer networks with tailored properties.
2.3. Building Block for Functional Materials:
The azetidine nitrogen can be quaternized to introduce cationic charges, suggesting potential applications in the development of ion-exchange resins, flocculants, or materials with antimicrobial properties. Furthermore, the hydroxyl group can be functionalized to attach other chemical moieties, opening possibilities for creating materials for specialized applications such as drug delivery, catalysis, or sensing.
Experimental Protocols
Protocol 3.1: Hypothetical Ring-Opening Polymerization of this compound
Objective: To synthesize a linear poly(azetidine) from this compound via cationic ring-opening polymerization.
Materials:
-
This compound (monomer)
-
Anhydrous dichloromethane (solvent)
-
Methyl trifluoromethanesulfonate (MeOTf) (initiator)
-
Methanol (terminating agent)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In a nitrogen-purged glovebox, dissolve this compound (1.0 eq) in anhydrous dichloromethane to a concentration of 1 M in a Schlenk flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methyl trifluoromethanesulfonate (0.01 eq) to the stirred monomer solution via syringe.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.
-
Monitor the polymerization progress by taking aliquots and analyzing them via ¹H NMR spectroscopy for the disappearance of the monomer peaks.
-
After 24 hours (or once the desired conversion is reached), terminate the polymerization by adding an excess of methanol.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the resulting polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR and FTIR for its chemical structure.
Protocol 3.2: Hypothetical Use of this compound as a Curing Agent for an Epoxy Resin
Objective: To prepare a crosslinked epoxy thermoset using this compound as a curing agent and to evaluate its thermal properties.
Materials:
-
This compound
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Acetone (solvent, if needed for viscosity reduction)
-
Molds for sample preparation
-
Curing oven
Procedure:
-
Calculate the stoichiometric amount of this compound required to cure the DGEBA resin. The stoichiometry is based on the number of active hydrogens on the azetidine nitrogen and the hydroxyl group relative to the number of epoxy groups.
-
Preheat the DGEBA resin to 60°C to reduce its viscosity.
-
In a disposable container, weigh the required amount of DGEBA resin.
-
Add the stoichiometric amount of this compound to the resin.
-
Mix the components thoroughly for 5-10 minutes until a homogeneous mixture is obtained. If the viscosity is too high, a small amount of acetone can be added.
-
Pour the mixture into preheated molds and degas in a vacuum oven to remove any entrapped air bubbles.
-
Cure the samples in a programmable oven following a specific curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The optimal curing schedule would need to be determined experimentally.
-
After curing, allow the samples to cool slowly to room temperature to avoid internal stresses.
-
Characterize the cured material using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability.
Data Presentation
As no experimental data for materials incorporating this compound is available, the following tables are presented as templates for how such data could be structured.
Table 1: Hypothetical Molecular Weight Data for Poly(this compound)
| Initiator | Monomer/Initiator Ratio | Mn ( g/mol ) (GPC) | Mw ( g/mol ) (GPC) | PDI (Mw/Mn) |
| MeOTf | 50:1 | Data | Data | Data |
| MeOTf | 100:1 | Data | Data | Data |
| MeOTf | 200:1 | Data | Data | Data |
Table 2: Hypothetical Thermal Properties of Epoxy Resins Cured with this compound
| Curing Agent | Stoichiometric Ratio (Epoxy:Amine Hydrogen) | Glass Transition Temp (Tg) (°C) | Onset Decomposition Temp (TGA, 5% wt loss) (°C) |
| This compound | 1:1 | Data | Data |
| Common Amine Curing Agent (Control) | 1:1 | Data | Data |
Visualizations
Caption: Workflow for the hypothetical ring-opening polymerization of this compound.
Application Notes and Protocols for 3-Cyclobutylazetidin-3-ol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral azetidine scaffolds are of significant interest in medicinal chemistry and asymmetric catalysis due to their conformational rigidity and the stereochemical information they can impart. While 3-Cyclobutylazetidin-3-ol is a novel compound without extensive direct literature precedent in asymmetric catalysis, its structural similarity to other well-established chiral azetidine-based ligands and organocatalysts suggests high potential for analogous applications. The cyclobutyl moiety offers a unique steric profile that can influence enantioselectivity in novel ways.
These application notes provide a prospective look at the use of this compound and its derivatives as chiral ligands in two key asymmetric transformations: the Copper-Catalyzed Henry (Nitroaldol) Reaction and the Silver-Catalyzed 1,3-Dipolar Cycloaddition. The protocols and data presented are based on established methodologies for structurally related chiral azetidine catalysts and are intended to serve as a starting point for research and development.
Application in Copper-Catalyzed Asymmetric Henry Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric versions of this reaction is of great importance for the synthesis of chiral β-nitro alcohols, which are versatile precursors to other valuable chiral molecules such as β-amino alcohols and α-hydroxy carboxylic acids. Chiral azetidine-derived ligands have been shown to be effective in inducing high enantioselectivity in copper-catalyzed Henry reactions.
Proposed Ligand: (S)-1-((R)-1-phenylethyl)-3-cyclobutylazetidin-3-ol
For the purpose of these application notes, we will consider a derivative of this compound, namely (S)-1-((R)-1-phenylethyl)-3-cyclobutylazetidin-3-ol, as a potential chiral ligand. The synthesis of such a ligand would likely start from a chiral precursor like (S)-1-phenylethylamine to introduce the necessary chirality.
Data Presentation: Substrate Scope in the Asymmetric Henry Reaction
The following table summarizes the expected performance of a chiral this compound-derived ligand in the copper-catalyzed asymmetric Henry reaction between various aldehydes and nitromethane, based on data from analogous chiral amino alcohol ligands.[1][2][3]
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-2-Nitro-1-phenylethanol | 95 | 92 |
| 2 | 4-Nitrobenzaldehyde | (R)-1-(4-Nitrophenyl)-2-nitroethanol | 98 | 95 |
| 3 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-2-nitroethanol | 96 | 93 |
| 4 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-2-nitroethanol | 94 | 90 |
| 5 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-2-nitroethanol | 92 | 91 |
| 6 | Cinnamaldehyde | (R,E)-1-Nitro-4-phenylbut-3-en-2-ol | 85 | 88 |
| 7 | Cyclohexanecarbaldehyde | (R)-1-Cyclohexyl-2-nitroethanol | 88 | 96 |
| 8 | Isovaleraldehyde | (R)-1-Nitro-3-methylbutan-2-ol | 82 | 94 |
Experimental Protocols
Protocol 1.1: Synthesis of a Chiral Azetidine Ligand (Hypothetical)
This protocol is adapted from the synthesis of chiral cis-3-aminoazetidines.[4]
-
Step 1: Synthesis of N-((S)-1-phenylethyl) Aza-Michael Adduct: To a solution of (S)-1-phenylethylamine (1.0 eq) in a suitable solvent such as acetonitrile, add a Michael acceptor like an α,β-unsaturated ester or nitrile. The reaction can be stirred at room temperature until completion.
-
Step 2: Cyclization to form the Azetidine Ring: The resulting adduct is then treated with a suitable reagent to induce cyclization. This can often be achieved through the introduction of a good leaving group on the β-carbon, followed by intramolecular nucleophilic attack by the nitrogen.
-
Step 3: Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced at the 3-position of the azetidine ring. This could potentially be achieved via the reaction of an azetidin-3-one intermediate with a cyclobutyl Grignard reagent.
-
Step 4: Purification: The final ligand is purified by column chromatography on silica gel.
Protocol 1.2: General Procedure for the Copper-Catalyzed Asymmetric Henry Reaction [1]
-
Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, the chiral azetidine ligand (0.055 mmol, 5.5 mol%) and copper(II) acetate monohydrate (0.05 mmol, 5 mol%) are dissolved in ethanol (1.5 mL). The mixture is stirred at room temperature for 1 hour to allow for complex formation.
-
Reaction Setup: To the catalyst solution, nitromethane (10 mmol) and the corresponding aldehyde (1 mmol) are added sequentially.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 24-72 hours, with reaction progress monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral β-nitro alcohol.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Mechanism and Rationale for Enantioselectivity
The proposed catalytic cycle for the copper-catalyzed asymmetric Henry reaction is depicted below.
Caption: Proposed catalytic cycle for the Henry reaction.
The chiral ligand coordinates to the copper(II) center, creating a chiral Lewis acidic environment. The copper complex facilitates the deprotonation of the nitroalkane to form a copper nitronate. The aldehyde then coordinates to the chiral copper complex, and the nitronate attacks the aldehyde from a specific face, dictated by the sterics of the chiral ligand, leading to the formation of the product with high enantioselectivity.
Application in Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of azomethine ylides with olefins is a powerful method for the synthesis of enantioenriched pyrrolidines, which are common structural motifs in many natural products and pharmaceuticals. Chiral ligands in combination with silver salts have been shown to be effective catalysts for this transformation.
Proposed Ligand: A Phosphine-Containing Derivative of this compound
For this application, a derivative of this compound functionalized with a phosphine group would be a promising ligand candidate. The combination of the chiral azetidine backbone and the coordinating phosphine atom can create a well-defined chiral pocket around the metal center.
Data Presentation: Substrate Scope in the Asymmetric 1,3-Dipolar Cycloaddition
The following table illustrates the potential substrate scope and expected outcomes for a silver-catalyzed asymmetric 1,3-dipolar cycloaddition using a chiral this compound-derived phosphine ligand. The data is extrapolated from similar silver-catalyzed cycloaddition reactions.
| Entry | Dipolarophile | Azomethine Ylide Precursor | Product | Yield (%) | ee (%) |
| 1 | Dimethyl maleate | Glycine methyl ester/Formaldehyde | Dimethyl (2S,3S,4R)-pyrrolidine-2,3,4-tricarboxylate | 90 | 94 |
| 2 | N-Phenylmaleimide | Glycine methyl ester/Benzaldehyde | (3aR,4R,6aS)-4-Phenyl-2-phenyl-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-1,3(2H)-dione | 95 | 98 |
| 3 | Methyl acrylate | Alanine methyl ester/Formaldehyde | Methyl (2S,4S)-2-methylpyrrolidine-2,4-dicarboxylate | 85 | 91 |
| 4 | Acrylonitrile | Glycine methyl ester/Formaldehyde | (S)-2-Cyanopyrrolidine-2-carboxylate | 88 | 90 |
| 5 | Methyl vinyl ketone | Glycine methyl ester/Formaldehyde | Methyl (S)-2-acetylpyrrolidine-2-carboxylate | 82 | 88 |
Experimental Protocols
Protocol 2.1: Synthesis of a Chiral Azetidine-Phosphine Ligand (Hypothetical)
-
Step 1: Synthesis of a 3-functionalized azetidine: Starting from a suitable precursor, a 3-hydroxy or 3-aminoazetidine derivative is synthesized as described in Protocol 1.1.
-
Step 2: Introduction of the Phosphine Moiety: The hydroxyl or amino group at the 3-position can be converted into a good leaving group (e.g., tosylate or mesylate). Subsequent nucleophilic substitution with a phosphide reagent (e.g., diphenylphosphine lithium) would introduce the phosphine group.
-
Step 3: Purification: The final phosphine ligand is purified under inert atmosphere conditions, typically by column chromatography on silica gel.
Protocol 2.2: General Procedure for the Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, the chiral azetidine-phosphine ligand (0.022 mmol, 11 mol%) and AgOAc (0.02 mmol, 10 mol%) are dissolved in dry toluene (1.0 mL). The mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: The dipolarophile (0.2 mmol) and the azomethine ylide precursor (an imino ester, 0.24 mmol) are added to the catalyst solution.
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 0 °C or room temperature) for the required time (typically 12-48 hours), monitoring the reaction by TLC.
-
Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the pyrrolidine product.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Reaction Workflow
The general workflow for the asymmetric 1,3-dipolar cycloaddition is outlined below.
Caption: Experimental workflow for the cycloaddition.
Conclusion
While direct experimental data for this compound in asymmetric catalysis is not yet available, the established reactivity of structurally similar chiral azetidine derivatives provides a strong foundation for its potential applications. The unique steric and electronic properties of the cyclobutyl group at the 3-position of the azetidine ring could lead to novel and highly effective chiral ligands and organocatalysts. The protocols and data presented in these application notes are intended to guide researchers in exploring the catalytic potential of this promising new scaffold in asymmetric synthesis. Further research is warranted to synthesize derivatives of this compound and evaluate their performance in a variety of asymmetric transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Future Perspectives on the Applications of 3-Cyclobutylazetidin-3-OL: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The novel chemical entity, 3-Cyclobutylazetidin-3-OL, represents a promising, yet underexplored, scaffold for drug discovery. This document outlines the prospective applications of this compound and its derivatives, drawing upon the well-established roles of its constituent structural motifs: the azetidine ring, the tertiary alcohol, and the cyclobutane moiety. The inherent properties of these components suggest significant potential for the development of novel therapeutics, particularly in the areas of oncology and neurology. This application note provides a forward-looking perspective on the utility of this compound as a versatile building block for creating diverse and potent small molecule drug candidates. We present hypothetical, yet plausible, applications as a kinase inhibitor and a G-protein coupled receptor (GPCR) modulator, complete with detailed, actionable experimental protocols for synthesis and biological evaluation.
Introduction: The Therapeutic Potential of a Novel Scaffold
The pursuit of novel chemical matter is a cornerstone of modern drug discovery. The this compound scaffold integrates three key structural features that are highly valued in medicinal chemistry:
-
The Azetidine Ring: This strained four-membered heterocycle provides a rigid and three-dimensional framework, enabling precise orientation of substituents for optimal target engagement. The azetidine moiety is recognized for its ability to improve physicochemical properties such as solubility and metabolic stability, and it can serve as a bioisosteric replacement for larger, more flexible rings like piperidine.
-
The 3-Hydroxy Group: The tertiary alcohol at the 3-position can act as a crucial hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. This functional group also provides a convenient handle for further synthetic elaboration, allowing for the creation of diverse chemical libraries.
-
The Cyclobutane Ring: The incorporation of a cyclobutane moiety can significantly enhance the metabolic stability of a drug candidate by blocking sites of metabolism. Furthermore, its unique puckered conformation can be exploited to orient substituents in a desirable three-dimensional arrangement, improving binding affinity and selectivity. The cyclobutane ring is increasingly utilized as a bioisostere for gem-dimethyl groups, alkenes, and even aryl rings.
Given these favorable characteristics, this compound is poised to be a valuable building block in the design of next-generation therapeutics.
Proposed Application I: Kinase Inhibitor
Rationale: The rigid azetidine core can serve as a scaffold to present substituents that occupy the ATP-binding pocket of protein kinases. The cyclobutyl group can be directed towards a hydrophobic region of the kinase, while the hydroxyl group can form key hydrogen bonds with the hinge region. Many successful kinase inhibitors incorporate small heterocyclic scaffolds.
Hypothetical Target: MerTK (MER Tyrosine Kinase) is a receptor tyrosine kinase that has emerged as a promising target in oncology. Its inhibition can enhance the anti-tumor immune response.
Proposed Signaling Pathway
Caption: Proposed inhibition of the MerTK signaling pathway by a this compound derivative.
Experimental Protocol: MerTK Inhibition Assay
Objective: To determine the in vitro potency of a this compound derivative against human MerTK.
Materials:
-
Recombinant human MerTK enzyme (e.g., from SignalChem)
-
Poly-Glu-Tyr (4:1) substrate
-
ATP (Adenosine triphosphate)
-
This compound derivative (test compound)
-
Staurosporine (positive control)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 2-fold dilutions in kinase buffer to obtain final assay concentrations ranging from 1 nM to 100 µM.
-
Enzyme and Substrate Preparation: Dilute the MerTK enzyme and poly-Glu-Tyr substrate in kinase buffer to the desired concentrations.
-
Assay Reaction: a. To each well of a 384-well plate, add 2.5 µL of the test compound dilution. b. Add 5 µL of the MerTK enzyme solution and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate solution. d. Incubate the plate for 60 minutes at room temperature.
-
Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature. c. Read the luminescence on a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
| Compound | MerTK IC₅₀ (nM) |
| Staurosporine | 15 |
| This compound Derivative 1 | 75 |
| This compound Derivative 2 | 120 |
| This compound Derivative 3 | 250 |
Proposed Application II: GPCR Modulator
Rationale: The this compound scaffold can be elaborated to target GPCRs. The cyclobutane group can access hydrophobic pockets within the receptor, while the azetidine nitrogen can be functionalized to introduce key pharmacophoric elements. The rigid nature of the scaffold can lead to improved subtype selectivity.
Hypothetical Target: GPR120 is a GPCR that is activated by free fatty acids and is involved in metabolic regulation. Modulators of GPR120 are being investigated for the treatment of type 2 diabetes and inflammation.
Proposed Signaling Pathway
Caption: Proposed modulation of GPR120 signaling by a this compound derivative.
Experimental Protocol: β-Arrestin Recruitment Assay
Objective: To measure the ability of a this compound derivative to modulate GPR120-mediated β-arrestin recruitment.
Materials:
-
PathHunter® GPR120 β-Arrestin cell line (DiscoverX)
-
Cell culture medium (as recommended by the supplier)
-
This compound derivative (test compound)
-
GW9508 (positive control agonist)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PathHunter® Detection Reagents (DiscoverX)
-
384-well white, clear-bottom plates
Procedure:
-
Cell Culture and Plating: a. Culture the PathHunter® GPR120 cells according to the supplier's protocol. b. On the day of the assay, harvest the cells and resuspend them in assay buffer. c. Dispense 10 µL of the cell suspension into each well of a 384-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 3-fold dilutions in assay buffer to obtain final assay concentrations ranging from 10 nM to 30 µM.
-
Assay: a. Add 2.5 µL of the compound dilutions to the appropriate wells. b. For antagonist mode, pre-incubate the plate for 30 minutes at 37°C, then add 2.5 µL of an EC₈₀ concentration of the agonist GW9508. c. For agonist mode, add 2.5 µL of assay buffer instead of the agonist. d. Incubate the plate for 90 minutes at 37°C.
-
Detection: a. Equilibrate the plate and detection reagents to room temperature. b. Add 12 µL of the PathHunter® Detection Reagent solution to each well. c. Incubate for 60 minutes at room temperature in the dark. d. Read the chemiluminescence on a plate reader.
-
Data Analysis: a. For agonist mode, calculate the percentage of activity relative to the maximal stimulation by GW9508. b. For antagonist mode, calculate the percentage of inhibition of the GW9508 response. c. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ or IC₅₀ values.
Data Presentation
| Compound | GPR120 Agonist EC₅₀ (nM) | GPR120 Antagonist IC₅₀ (nM) |
| GW9508 | 50 | - |
| This compound Derivative 4 | >10,000 | 150 |
| This compound Derivative 5 | 500 | >10,000 |
Synthetic Protocol: Synthesis of N-Boc-3-Cyclobutylazetidin-3-ol
Objective: To provide a plausible synthetic route to a key intermediate for the development of this compound derivatives.
Synthetic Workflow
Caption: Proposed synthetic workflow for N-Boc-3-Cyclobutylazetidin-3-ol.
Experimental Procedure
Step 1: Synthesis of N-Boc-3-Cyclobutylazetidin-3-ol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add N-Boc-azetidin-3-one (1.0 g, 5.84 mmol) and anhydrous tetrahydrofuran (THF, 20 mL). Cool the solution to 0°C in an ice bath.
-
Grignard Addition: Slowly add cyclobutylmagnesium bromide (1.0 M in THF, 7.0 mL, 7.0 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford N-Boc-3-Cyclobutylazetidin-3-ol as a white solid.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. The proposed applications as a kinase inhibitor and a GPCR modulator are just two examples of the potential of this versatile building block. Future research should focus on the synthesis of a diverse library of derivatives and their screening against a wide range of biological targets. The unique combination of a rigid azetidine core, a hydrogen-bonding hydroxyl group, and a metabolically robust cyclobutane moiety makes this an exciting and promising scaffold for the future of drug discovery.
3-Cyclobutylazetidin-3-ol as a Precursor for PET Ligands: Application Notes and Protocols
Initial Assessment and Literature Review
An extensive review of scientific literature and chemical databases was conducted to identify positron emission tomography (PET) ligands for which 3-Cyclobutylazetidin-3-ol serves as a direct precursor. Despite a comprehensive search strategy, no specific, publicly documented examples of PET ligands synthesized directly from this compound were identified. The performed searches included inquiries into the synthesis of PET ligands containing azetidine or cyclobutane moieties, as well as direct searches for the involvement of this compound in radiolabeling and as a precursor for central nervous system (CNS) PET tracers.
The absence of such documentation suggests that this compound is not a commonly utilized or reported starting material for the development of PET radioligands within the accessible scientific literature.
Proposed Alternative and General Application Framework
While a specific application note for a PET ligand derived from this compound cannot be provided due to the lack of available data, this document outlines a general framework and representative protocols for the development of azetidine-containing PET ligands. This information is intended to serve as a guide for researchers and drug development professionals interested in the potential application of novel azetidine scaffolds in PET imaging.
The following sections will detail a hypothetical workflow and general protocols that would be applicable if a suitable PET ligand candidate were to be synthesized from an azetidine precursor like this compound.
Hypothetical Signaling Pathway and Target Engagement
For a novel azetidine-based PET ligand to be developed, it would typically target a specific biological pathway implicated in disease. For instance, many CNS disorders involve alterations in neurotransmitter systems. The diagram below illustrates a generic signaling pathway for a G-protein coupled receptor (GPCR), a common target for PET ligand development.
Caption: Generic GPCR signaling pathway targeted by a hypothetical azetidine-based PET ligand.
General Experimental Workflow for PET Ligand Development
The development of a novel PET ligand from a precursor such as this compound would follow a multi-step process. This workflow ensures the candidate ligand has the desired properties for successful in vivo imaging.
Caption: General experimental workflow for the development of a novel PET ligand.
Representative Experimental Protocols
The following are generalized protocols that would be adapted for a specific azetidine-based PET ligand.
Synthesis of a Radiolabeling Precursor
This protocol outlines a hypothetical synthesis of a tosylate precursor for nucleophilic fluorination, starting from this compound.
Objective: To synthesize a suitable precursor for subsequent radiolabeling with [¹⁸F]fluoride.
Materials:
-
This compound
-
Protecting group (e.g., Boc anhydride)
-
Tosylation agent (e.g., p-toluenesulfonyl chloride)
-
Base (e.g., triethylamine)
-
Appropriate solvents (e.g., dichloromethane, acetonitrile)
-
Silica gel for column chromatography
Procedure:
-
Protect the azetidine nitrogen of this compound with a suitable protecting group (e.g., Boc group) to prevent side reactions.
-
Dissolve the protected intermediate in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a base (e.g., triethylamine) to the reaction mixture.
-
Cool the reaction to 0 °C and slowly add the tosylation agent (e.g., p-toluenesulfonyl chloride).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the desired tosylate precursor.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
[¹⁸F]Radiolabeling
This protocol describes a general method for nucleophilic [¹⁸F]fluorination.
Objective: To radiolabel the precursor with [¹⁸F]fluoride to produce the PET ligand.
Materials:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Phase-transfer catalyst (e.g., Kryptofix 2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Synthesized tosylate precursor
-
Anhydrous acetonitrile
-
Solid-phase extraction (SPE) cartridges for purification
-
High-performance liquid chromatography (HPLC) system for quality control
Procedure:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Dissolve the tosylate precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).
-
Cool the reaction and purify the crude product using SPE cartridges.
-
Perform final purification and quality control using semi-preparative and analytical HPLC, respectively.
-
Formulate the final product in a physiologically compatible solution for injection.
Quantitative Data Presentation (Hypothetical)
Should a PET ligand be developed from this compound, the following tables would be used to present key quantitative data.
Table 1: In Vitro Binding Affinity and Lipophilicity
| Compound | Target Receptor | Kᵢ (nM) | logP |
| Ligand-A | Receptor X | 1.5 ± 0.2 | 2.8 |
| Ligand-B | Receptor X | 5.8 ± 0.9 | 3.1 |
Table 2: Radiosynthesis and In Vivo Imaging Data
| Ligand | Radiochemical Yield (%) | Molar Activity (GBq/µmol) | Brain Uptake (SUV) | Target-to-Reference Ratio |
| [¹⁸F]Ligand-A | 35 ± 5 | 150 ± 30 | 1.2 | 3.5 |
| [¹⁸F]Ligand-B | 28 ± 7 | 120 ± 25 | 0.8 | 2.1 |
Data presented are hypothetical and for illustrative purposes only.
While this compound is not a documented precursor for established PET ligands, the structural motif of a cyclobutyl group attached to an azetidine ring represents an interesting scaffold for medicinal chemistry. The protocols and workflows outlined above provide a general framework that could be applied to the development of novel PET ligands from this or similar precursors. Further research would be required to synthesize and evaluate specific derivatives to determine their potential as viable PET imaging agents. Researchers interested in this area are encouraged to explore the synthesis of derivatives of this compound and evaluate their biological activity and potential for radiolabeling.
The Cyclobutyl Moiety in 3-Cyclobutylazetidin-3-OL: A Structural Keystone for Modulating Bioactivity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 3-cyclobutylazetidin-3-ol scaffold is an emerging motif in medicinal chemistry, combining the desirable physicochemical properties of the strained azetidine ring with the unique conformational constraints of a cyclobutyl group. This document explores the multifaceted role of the cyclobutyl moiety in modulating the bioactivity of this scaffold. We will delve into its influence on ligand-receptor interactions, metabolic stability, and overall pharmacological profile. Detailed experimental protocols are provided to enable researchers to investigate and characterize novel compounds based on this promising chemical framework.
Introduction: The Emergence of Small Rings in Drug Discovery
In recent years, the focus of medicinal chemistry has increasingly shifted towards the exploration of three-dimensional chemical space to identify novel drug candidates with improved properties. Saturated small rings, such as azetidines and cyclobutanes, have garnered significant attention as bioisosteric replacements for more traditional, planar aromatic rings or flexible alkyl chains. The rigid, sp³-rich nature of these scaffolds can lead to enhanced target selectivity, improved metabolic stability, and better aqueous solubility.
The this compound core combines two such privileged structures. The azetidin-3-ol portion provides a polar, rigid core with a key hydrogen bond donor/acceptor in the hydroxyl group, while the cyclobutyl group at the 3-position introduces a non-planar, lipophilic substituent that can profoundly influence the molecule's interaction with biological targets.
The Role of the Cyclobutyl Moiety
The introduction of a cyclobutyl group at the 3-position of the azetidin-3-ol ring can influence the bioactivity of the molecule in several key ways:
-
Conformational Rigidity and Vectorial Projection: The cyclobutyl ring restricts the rotational freedom of the substituent at the C3 position. This rigid conformation orients attached functional groups in specific vectors, which can be crucial for optimal binding to a target protein. This contrasts with more flexible alkyl chains, which can adopt multiple conformations, some of which may be energetically unfavorable for binding.
-
Bioisosteric Replacement: The cyclobutyl group is often employed as a bioisostere for other common groups in drug discovery, such as a phenyl ring, an isopropyl group, or a cyclopentyl group. This substitution can modulate lipophilicity, shape, and metabolic stability. For instance, replacing a phenyl group with a cyclobutyl ring can reduce the potential for oxidative metabolism.
-
Metabolic Stability: The C-H bonds of a cyclobutyl ring are generally more resistant to enzymatic oxidation by cytochrome P450 enzymes compared to the C-H bonds in linear alkyl chains or benzylic positions. This can lead to a longer half-life and improved pharmacokinetic profile.
-
Exploring Unoccupied Binding Pockets: The unique three-dimensional shape of the cyclobutyl moiety can allow it to access and form favorable van der Waals interactions within hydrophobic sub-pockets of a receptor that may not be optimally filled by other, more conventional substituents.
Hypothetical Bioactivity Profile and Data Presentation
To illustrate the potential impact of the cyclobutyl moiety, we present hypothetical data for a series of 3-substituted-azetidin-3-ol analogs targeting a hypothetical G-protein coupled receptor (GPCR), "Receptor X". In this example, the cyclobutyl analog (Compound 3) exhibits superior potency and metabolic stability compared to its isopropyl and cyclopentyl counterparts.
Table 1: Structure-Activity Relationship of 3-Substituted Azetidin-3-ols at Receptor X
| Compound ID | 3-Substituent | Receptor X Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Microsomal Stability (t1/2, min) |
| 1 | Isopropyl | 150 | 250 | 25 |
| 2 | Cyclopentyl | 75 | 120 | 45 |
| 3 | Cyclobutyl | 10 | 15 | >90 |
| 4 | Phenyl | 50 | 80 | 15 |
Table 2: Pharmacokinetic Properties of Selected Analogs
| Compound ID | 3-Substituent | Oral Bioavailability (F, %) | Brain Penetration (Brain/Plasma Ratio) |
| 1 | Isopropyl | 20 | 0.3 |
| 3 | Cyclobutyl | 65 | 1.2 |
| 4 | Phenyl | 15 | 0.8 |
Experimental Protocols
To elucidate the bioactivity of novel this compound derivatives, a series of in vitro and in vivo assays should be performed.
Protocol: Radioligand Binding Assay for Receptor X
Objective: To determine the binding affinity (Ki) of test compounds for Receptor X.
Materials:
-
HEK293 cells stably expressing Receptor X.
-
[³H]-LIGAND (a known radiolabeled ligand for Receptor X).
-
Test compounds (this compound analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-Receptor X cells.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-LIGAND (at a final concentration equal to its Kd), and 25 µL of test compound at various concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding, use a high concentration of a known unlabeled ligand for Receptor X.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through the filter plates.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, and then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Protocol: cAMP Functional Assay for Receptor X (Agonist Mode)
Objective: To determine the functional potency (EC₅₀) of test compounds at Receptor X.
Materials:
-
CHO-K1 cells co-expressing Receptor X and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Assay medium (e.g., DMEM/F12 with 0.1% BSA).
-
Forskolin.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with assay medium.
-
Add test compounds at various concentrations.
-
Incubate for 30 minutes at 37°C.
-
Add a sub-maximal concentration of forskolin to all wells (to stimulate cAMP production) except the negative control.
-
Incubate for an additional 4 hours at 37°C.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the dose-response curve and calculate the EC₅₀ values.
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the metabolic stability of test compounds.
Materials:
-
Pooled liver microsomes (human, rat, or mouse).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compounds.
-
Control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance).
-
Acetonitrile with an internal standard.
-
LC-MS/MS system.
Procedure:
-
Pre-warm the microsomal solution and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound to the microsomal solution.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile with the internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the remaining parent compound versus time and determine the half-life (t₁/₂).
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for a this compound analog acting as a GPCR agonist.
Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of this compound analogs.
Logical Relationship of the Cyclobutyl Moiety's Influence
Caption: The influence of the cyclobutyl moiety on physicochemical properties and pharmacological outcomes.
Application Notes and Protocols: Synthesis of Isotopically Labeled 3-Cyclobutylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of isotopically labeled 3-Cyclobutylazetidin-3-ol, a valuable building block in medicinal chemistry. The introduction of isotopic labels, such as deuterium (²H) or carbon-13 (¹³C), is crucial for various stages of drug discovery and development, including absorption, distribution, metabolism, and excretion (ADME) studies, as well as for use as internal standards in quantitative bioanalysis.[1][2] This protocol focuses on a practical deuteration strategy.
Overview
The synthesis of isotopically labeled this compound can be approached by introducing the isotopic label at a late stage to maximize efficiency and minimize the cost associated with labeled starting materials.[3] This application note details a two-step synthetic sequence starting from commercially available 1-Boc-azetidin-3-one. The key steps involve a Grignard reaction to introduce the cyclobutyl moiety and a subsequent deuteration step.
Synthetic Pathway
A plausible synthetic pathway for the preparation of deuterated this compound is outlined below. This approach first constructs the core structure followed by isotopic labeling.
Caption: Proposed synthetic workflow for deuterated this compound.
Experimental Protocols
Step 1: Synthesis of 1-Boc-3-cyclobutylazetidin-3-ol
This step involves the addition of a cyclobutyl group to the azetidinone core via a Grignard reaction.
Materials:
-
1-Boc-azetidin-3-one
-
Cyclobutyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activate magnesium turnings in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF to the flask, followed by a crystal of iodine to initiate the Grignard reagent formation.
-
Slowly add a solution of cyclobutyl bromide in anhydrous THF to the magnesium suspension. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
In a separate flask, dissolve 1-Boc-azetidin-3-one in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared cyclobutylmagnesium bromide solution to the solution of 1-Boc-azetidin-3-one.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-cyclobutylazetidin-3-ol.
Step 2: Deuteration of 1-Boc-3-cyclobutylazetidin-3-ol
This protocol utilizes a palladium-on-carbon catalyzed hydrogen-deuterium exchange reaction. This method is effective for deuterating C-H bonds adjacent to functional groups or on aliphatic rings.[3][4]
Materials:
-
1-Boc-3-cyclobutylazetidin-3-ol
-
Palladium on carbon (10 wt. %)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Ethyl acetate
Procedure:
-
To a solution of 1-Boc-3-cyclobutylazetidin-3-ol in ethyl acetate, add 10 wt. % palladium on carbon.
-
Add D₂O to the mixture.
-
Stir the reaction mixture vigorously under a deuterium gas (D₂) atmosphere (balloon pressure) at room temperature for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy or mass spectrometry.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield deuterated 1-Boc-3-cyclobutylazetidin-3-ol.
Step 3: Deprotection to yield [d]-3-Cyclobutylazetidin-3-ol
The final step involves the removal of the Boc protecting group to yield the target compound.
Materials:
-
Deuterated 1-Boc-3-cyclobutylazetidin-3-ol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the deuterated 1-Boc-3-cyclobutylazetidin-3-ol in DCM.
-
Add trifluoroacetic acid dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH ~9-10 with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product, [d]-3-Cyclobutylazetidin-3-ol.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of deuterated this compound. Actual results may vary depending on specific reaction conditions and scale.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Isotopic Enrichment (%) | Purity (%) |
| 1. Grignard Reaction | 1-Boc-3-cyclobutylazetidin-3-ol | 1-Boc-azetidin-3-one | 227.31 | 70-85 | N/A | >95 |
| 2. Deuteration | [d]-1-Boc-3-cyclobutylazetidin-3-ol | 1-Boc-3-cyclobutylazetidin-3-ol | >227.31 | 80-95 | >90 (multi-deuterated) | >95 |
| 3. Deprotection | [d]-3-Cyclobutylazetidin-3-ol | [d]-1-Boc-3-cyclobutylazetidin-3-ol | >127.19 | >90 | >90 (multi-deuterated) | >98 |
Logical Relationships of Experimental Steps
The following diagram illustrates the logical flow and dependencies of the key experimental stages.
Caption: Logical flow of the synthetic protocol.
References
Safety Operating Guide
Navigating the Disposal of 3-Cyclobutylazetidin-3-OL: A Guide for Laboratory Professionals
The proper disposal of any chemical is paramount to ensuring the safety of laboratory personnel and protecting the environment. For a novel compound like 3-Cyclobutylazetidin-3-OL, where comprehensive hazard information may be limited, a cautious and systematic approach is essential. This guide provides a procedural framework for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Given the absence of specific toxicity data, this compound should be treated as a potentially hazardous substance.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3] Appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles or a full-face shield.[4][5] | Protects against splashes and potential aerosols. |
| Hand | Chemically resistant gloves (e.g., nitrile), with consideration for double-gloving.[5] | Prevents skin contact. Glove type should be selected based on compatibility with similar chemical classes. |
| Body | A flame-resistant lab coat.[5] | Protects skin and clothing from contamination. |
| Respiratory | To be determined by a risk assessment, but all handling of the solid or solutions should be within a certified chemical fume hood.[2][3] | Minimizes inhalation exposure to powders or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[2]
Experimental Protocol: Waste Segregation and Containment
-
Waste Characterization: Based on its chemical structure (an azetidine ring with a cyclobutyl group and a hydroxyl group), this compound is a non-halogenated organic compound. It should be segregated as such.
-
Select an Appropriate Waste Container:
-
Use a clearly labeled, leak-proof container designated for non-halogenated organic waste.[2]
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice for many organic compounds.
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure secondary containment (such as a larger, chemically resistant tub) is used to prevent spills.
-
Store away from incompatible materials, such as strong oxidizing agents.[8]
-
-
Arranging for Disposal:
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of an uncharacterized chemical like this compound.
Caption: Disposal workflow for this compound.
By adhering to these general but crucial safety and disposal protocols, researchers can manage novel compounds like this compound responsibly, ensuring a safe laboratory environment for all.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. pharmatimesofficial.com [pharmatimesofficial.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 8. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Disposal Guidance for 3-Cyclobutylazetidin-3-OL
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Cyclobutylazetidin-3-OL was not located. The following guidance is based on the safety protocols for structurally similar compounds, such as 3-Quinuclidinol and other azetidine derivatives. Researchers should always conduct a thorough risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department.
Handling this compound requires stringent safety measures to protect laboratory personnel from potential hazards. Based on data from analogous compounds, this chemical may cause severe skin burns, eye damage, and respiratory irritation.[1][2][3][4] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be splash-proof. A face shield provides an additional layer of protection.[5] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are preferred. For hazardous compounds, consider double gloving.[5] |
| Body | Disposable Gown or Lab Coat | A disposable gown made of a material resistant to chemical permeation is recommended.[5] |
| Respiratory | Respirator | Use a fit-tested NIOSH-approved respirator (e.g., N95 or higher) if there is a risk of inhaling dust or aerosols.[5] |
Operational Plan: Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2][3][4][6] Do not eat, drink, or smoke in the laboratory.[6]
-
Spill Management: In case of a spill, evacuate the area and prevent the spread of the chemical. Use appropriate absorbent materials for cleanup and dispose of the waste in a sealed container as hazardous waste.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Storage: Store the hazardous waste in a secure, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1][2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
